AMG 837 calcium hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H46CaF6O8 |
|---|---|
Molecular Weight |
953.0 g/mol |
InChI |
InChI=1S/2C26H21F3O3.Ca.2H2O/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);;2*1H2/t2*21-;;;/m00.../s1 |
InChI Key |
LGNZXCDYRFHUIQ-QJOPACOMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AMG 837 Calcium Hydrate
Audience: Researchers, scientists, and drug development professionals.
Abstract
AMG 837 calcium hydrate (B1144303) is a potent and orally bioavailable partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 has emerged as a significant therapeutic target for type 2 diabetes due to its role in mediating glucose-dependent insulin (B600854) secretion (GSIS).[3][4] This document provides a comprehensive overview of the mechanism of action of AMG 837, detailing its interaction with GPR40, the subsequent intracellular signaling cascade, and its pharmacological effects in both in vitro and in vivo models. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's function.
Introduction to GPR40 and AMG 837
G-protein-coupled receptor 40 (GPR40/FFAR1) is predominantly expressed on the surface of pancreatic β-cells and, to a lesser extent, on enteroendocrine cells in the gastrointestinal tract.[4][5][6] The receptor's endogenous ligands are medium and long-chain free fatty acids (FFAs), which are known to potentiate insulin secretion in response to elevated glucose levels.[3][5] The activation of GPR40 by synthetic agonists presents a therapeutic strategy for type 2 diabetes that enhances the body's natural glucose disposal mechanisms. A key advantage of this approach is its glucose-dependency, which minimizes the risk of hypoglycemia—a common and dangerous side effect associated with other insulin secretagogues like sulfonylureas.[7][8]
AMG 837 was identified through the optimization of a high-throughput screening hit from a series of β-substituted phenylpropanoic acids.[6][9] It is characterized as a potent partial GPR40 agonist that effectively enhances insulin secretion and lowers blood glucose levels in rodent models of type 2 diabetes.[6][9][10]
Core Mechanism of Action: GPR40 Signaling
The primary mechanism of action for AMG 837 is the potentiation of glucose-stimulated insulin secretion via the activation of GPR40 on pancreatic β-cells.[6] This process is initiated by the binding of AMG 837 to the GPR40 receptor, which is coupled to the Gαq class of G-proteins.[6][11]
The signaling cascade proceeds as follows:
-
Receptor Activation: AMG 837 binds to and activates the GPR40 receptor.
-
G-Protein Coupling: The activated receptor engages and activates the Gαq subunit.[12]
-
PLC Activation: Gαq stimulates phospholipase C (PLC).[6][12]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][7] This signaling is also dependent on extracellular Ca2+ influx through L-type calcium channels.[6]
-
Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration is the critical signal that promotes the fusion of insulin-containing granules with the β-cell membrane, leading to the secretion of insulin.[7]
This entire process is contingent on ambient glucose levels; AMG 837 does not significantly stimulate insulin secretion at low glucose concentrations, thereby providing a safeguard against hypoglycemia.[8]
Quantitative Pharmacology
The pharmacological properties of AMG 837 have been extensively characterized through a variety of in vitro assays and in vivo models.
In Vitro Activity
AMG 837 demonstrates potent activity in cell-based assays measuring distinct points in the GPR40 signaling cascade. Its potency is notably affected by the presence of serum albumin, to which it extensively binds.[8][11]
| Assay Type | System | Key Parameter | Value | Reference(s) |
| Receptor Binding | Human GPR40/FFA1 Receptor | pIC50 | 8.13 | [1][13] |
| G-Protein Coupling | [35S]-GTPγS Binding (hGPR40) | EC50 | 1.5 ± 0.1 nM | [6][11] |
| Second Messenger | Aequorin Ca2+ Flux (hGPR40) | EC50 (0.01% HSA) | 13.5 nM | [14] |
| Aequorin Ca2+ Flux (hGPR40) | EC50 (0.625% HSA) | 210 ± 12 nM | [8] | |
| Aequorin Ca2+ Flux (hGPR40) | EC50 (100% Human Serum) | 2,140 ± 310 nM | [8][11] | |
| Physiological Response | Glucose-Stimulated Insulin Secretion (GSIS) in isolated mouse islets | EC50 | 142 ± 20 nM | [1][6][11] |
In Vivo Efficacy
Preclinical studies in rodent models of normal physiology and type 2 diabetes have demonstrated the glucose-lowering effects of acute and chronic administration of AMG 837.
| Animal Model | Study Type | Dose (p.o.) | Primary Outcome | Result | Reference(s) |
| Sprague-Dawley Rats | Acute IPGTT | 0.03 mg/kg | Glucose AUC Improvement | 3.9% | [6][11] |
| 0.1 mg/kg | 14.5% (p<0.05) | [6][11] | |||
| 0.3 mg/kg | 18.8% (p<0.01) | [6][11] | |||
| Zucker Fatty Rats | 21-Day IPGTT (Day 1) | 0.03 mg/kg | Glucose AUC Decrease | 17% | [8][11] |
| 0.1 mg/kg | 34% (p<0.001) | [8][11] | |||
| 0.3 mg/kg | 39% (p<0.001) | [8][11] | |||
| Pharmacokinetics | Sprague-Dawley Rats | 0.5 mg/kg | Oral Bioavailability (F) | 84% | [1] |
| Cmax | 1.4 µM | [1] |
Experimental Protocols
The characterization of AMG 837 involved several key experimental procedures, which are detailed below.
[35S]-GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to a receptor of interest following agonist stimulation.
-
Membrane Preparation: An A9 cell line stably overexpressing human GPR40 (A9_GPR40) is cultured and harvested. Cells are homogenized in a lysis buffer, and the membrane fraction is isolated by centrifugation.[6][11]
-
Assay Reaction: Cell membranes are incubated in an assay buffer containing GDP, [35S]-GTPγS, and varying concentrations of AMG 837.
-
Immunocapture: The Gαq protein is captured from the reaction mixture using specific antibodies coupled to scintillation proximity assay (SPA) beads.
-
Signal Detection: As [35S]-GTPγS binds to the activated Gαq, it is brought into proximity with the SPA bead, generating a light signal that is quantified by a scintillation counter.
-
Data Analysis: The dose-response curve is generated to determine the EC50 value.[6]
Aequorin Ca2+ Flux Assay
This cell-based assay quantifies changes in intracellular calcium concentration upon GPR40 activation.
-
Cell Culture and Transfection: CHO cells are co-transfected with expression plasmids for human GPR40 and the photoprotein aequorin.[15]
-
Cell Plating and Loading: Transfected cells are plated in 96-well plates. Prior to the assay, they are incubated with coelenterazine, the luciferin (B1168401) substrate for aequorin.
-
Compound Addition: Varying concentrations of AMG 837, prepared in an assay buffer containing human serum albumin (HSA) or serum as required, are added to the wells.[6][8]
-
Luminescence Reading: A luminometer measures the light emission produced when Ca2+ binds to the aequorin-coelenterazine complex.
-
Data Analysis: The peak light response is plotted against the compound concentration to calculate the EC50.
Isolated Islet Insulin Secretion Assay
This ex vivo assay directly measures the primary therapeutic effect of AMG 837 on pancreatic islets.
-
Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6) by collagenase digestion of the pancreas followed by density gradient centrifugation.[6][11]
-
Pre-incubation: Isolated islets are pre-incubated for 1-2 hours in a buffer containing a low concentration of glucose (e.g., 2.8 mM) to establish a basal insulin secretion rate.[16]
-
Stimulation: Islets are then transferred to an incubation buffer containing a high concentration of glucose (e.g., 16.7 mM) with or without varying concentrations of AMG 837.[6][16]
-
Sample Collection: After a defined incubation period (e.g., 60 minutes), the supernatant is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using a standard method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The amount of secreted insulin is plotted against the AMG 837 concentration to determine the EC50 for potentiating GSIS.[6]
Conclusion
AMG 837 calcium hydrate is a potent GPR40 partial agonist that enhances insulin secretion in a strictly glucose-dependent manner. Its mechanism of action is well-defined, proceeding through the canonical Gαq-PLC-IP3-Ca2+ signaling pathway in pancreatic β-cells. Preclinical data robustly support its ability to improve glycemic control in rodent models. The detailed pharmacological and procedural data presented in this guide underscore the scientific basis for targeting GPR40 with agonists like AMG 837 for the treatment of type 2 diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. [PDF] Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 6. journals.plos.org [journals.plos.org]
- 7. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | GPR40/FFA1 抑制剂 | MCE [medchemexpress.cn]
- 14. axonmedchem.com [axonmedchem.com]
- 15. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
An In-depth Technical Guide to the GPR40/FFA1 Signaling Pathway and the Role of AMG 837 Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the GPR40/FFA1 signaling pathway, with a specific focus on the mechanism of action of AMG 837 calcium hydrate (B1144303), a potent partial agonist. This document collates key quantitative data, details experimental methodologies for core assays, and presents visual diagrams to elucidate the complex signaling cascades and experimental workflows.
Core Concepts: The GPR40/FFA1 Receptor
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), is a key therapeutic target for type 2 diabetes.[1] Predominantly expressed on pancreatic β-cells and intestinal enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[1][2] This activation leads to a glucose-dependent amplification of insulin (B600854) secretion, making it an attractive target for developing therapies with a reduced risk of hypoglycemia.[3]
AMG 837 Calcium Hydrate: A GPR40/FFA1 Partial Agonist
AMG 837 is a potent, orally bioavailable partial agonist of the GPR40/FFA1 receptor.[4][5] Its mechanism of action is centered on the potentiation of glucose-stimulated insulin secretion (GSIS).[5] While showing promise in preclinical studies, the clinical development of AMG 837 was discontinued.
The GPR40/FFA1 Signaling Pathway
The activation of GPR40 by an agonist like AMG 837 initiates a well-defined signaling cascade within the pancreatic β-cell. This pathway is primarily mediated by the Gαq subunit of the heterotrimeric G protein.
Upon binding of AMG 837, GPR40 undergoes a conformational change, leading to the activation of Gαq. Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a critical step that promotes the fusion of insulin-containing vesicles with the plasma membrane, leading to the secretion of insulin. This entire process is glucose-dependent, meaning that the signaling cascade is significantly amplified in the presence of elevated glucose levels.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for AMG 837.
In Vitro Activity of AMG 837
| Parameter | Species | Cell Line | Value | Reference |
| pIC50 ([3H]AMG 837 binding) | Human | - | 8.13 | [6] |
| EC50 (GTPγS Binding) | Human | A9_GPR40 | 1.5 ± 0.1 nM | [6] |
| EC50 (Inositol Phosphate Accumulation) | Human | A9_GPR40 | 7.8 ± 1.2 nM | [5] |
| EC50 (Ca2+ Flux) | Human | CHO | 13.5 nM | [6] |
| EC50 (Ca2+ Flux) | Mouse | CHO | 22.6 nM | [6] |
| EC50 (Ca2+ Flux) | Rat | CHO | 31.7 nM | [6] |
| EC50 (Insulin Secretion) | Mouse | Isolated Islets | 142 ± 20 nM | [6] |
In Vivo Efficacy of AMG 837 in Rodent Models
| Species | Model | Dose (p.o.) | Effect on Glucose AUC | Effect on Insulin Levels | Reference |
| Sprague-Dawley Rat | Glucose Tolerance Test | 0.03 mg/kg | 7% decrease | Not significant | [6] |
| 0.1 mg/kg | 15% decrease | Increased | [6] | ||
| 0.3 mg/kg | 25% decrease | Increased | [6] | ||
| Zucker Fatty Rat | Glucose Tolerance Test (21-day) | 0.03 mg/kg | 17% decrease | Increased | [6] |
| 0.1 mg/kg | 34% decrease | Increased | [6] | ||
| 0.3 mg/kg | 39% decrease | Increased | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of AMG 837.
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor stimulation.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from an A9 cell line stably overexpressing human GPR40 (A9_GPR40).
-
Incubation: Membranes are incubated in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP) with varying concentrations of AMG 837 and a constant concentration of [35S]GTPγS (e.g., 0.1 nM).
-
Reaction Termination: The binding reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature and is then terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [35S]GTPγS bound to the membranes is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated and plotted against the concentration of AMG 837 to determine the EC50 value.
Inositol Phosphate Accumulation Assay
This assay quantifies the production of inositol phosphates, a downstream product of PLC activation, to measure Gαq-coupled receptor activity.
Protocol:
-
Cell Culture and Labeling: A9_GPR40 cells are cultured and incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Stimulation: The cells are washed and then stimulated with various concentrations of AMG 837 in the presence of LiCl (which inhibits inositol monophosphatase, allowing for the accumulation of inositol phosphates).
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
Purification: The extracted inositol phosphates are separated from other cellular components using anion-exchange chromatography.
-
Quantification: The amount of [3H]inositol phosphates is determined by liquid scintillation counting.
-
Data Analysis: The results are plotted as a function of AMG 837 concentration to determine the EC50 value.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Preparation: CHO cells stably expressing GPR40 are plated in a multi-well plate.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that can enter the cells.
-
Stimulation: The plate is placed in a fluorescence imaging plate reader (FLIPR), and a baseline fluorescence is measured. Varying concentrations of AMG 837 are then added to the wells to stimulate the cells.
-
Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the concentration of AMG 837 to determine the EC50 value.
Conclusion
This compound is a potent partial agonist of the GPR40/FFA1 receptor that enhances glucose-stimulated insulin secretion through the Gαq-PLC-IP3-Ca2+ signaling pathway. The quantitative data from in vitro and in vivo studies demonstrate its efficacy in preclinical models of type 2 diabetes. The experimental protocols detailed in this guide provide a framework for the further investigation of GPR40 agonists and their role in metabolic disease.
References
- 1. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypothalamic GPR40 Signaling Activated by Free Long Chain Fatty Acids Suppresses CFA-Induced Inflammatory Chronic Pain | PLOS One [journals.plos.org]
- 3. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
The Discovery and Synthesis of AMG 837: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of AMG 837, a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). AMG 837 emerged from a lead optimization program of a high-throughput screening hit and has been investigated for its potential in the treatment of type 2 diabetes mellitus.[1][2]
Discovery and Rationale
AMG 837, chemically known as (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)-phenyl)hex-4-ynoic acid, was identified through the optimization of a series of β-substituted phenylpropanoic acids.[3][4] The rationale behind its development lies in the role of GPR40 in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[5][6][7][8] By targeting GPR40, AMG 837 was designed to enhance insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia, a common side effect of some other anti-diabetic agents.[2]
Synthesis
While a detailed, step-by-step synthesis protocol for AMG 837 is not publicly available, the general synthetic strategy involves the coupling of key intermediates. The synthesis of related biphenyl (B1667301) compounds often involves Suzuki cross-coupling reactions to form the central biphenyl core.[9] For the synthesis of the propanoic acid chain with the characteristic alkyne moiety, methods such as asymmetric propargylic substitution can be employed to introduce the chiral center and the terminal alkyne.[3] The final steps would likely involve the etherification to connect the biphenylmethoxy group to the phenylpropanoic acid backbone and final deprotection steps if necessary.
Data Presentation
The following tables summarize the key quantitative data reported for AMG 837.
Table 1: In Vitro Activity of AMG 837 [2][10]
| Assay | Cell Line/System | Species | EC50 (nM) | Emax (% of Full Agonist) |
| GTPγS Binding | Membranes from cells overexpressing GPR40 | - | ~10 | Partial Agonist |
| Inositol (B14025) Phosphate Accumulation | A9_GPR40 cell line | - | 7.8 ± 1.2 | Partial Agonist |
| Ca2+ Flux (Aequorin) | CHO cells expressing GPR40 | Human | 13.5 | Partial Agonist |
| Ca2+ Flux (Aequorin) | CHO cells expressing GPR40 | Mouse | 22.6 | Partial Agonist |
| Ca2+ Flux (Aequorin) | CHO cells expressing GPR40 | Rat | 31.7 | Partial Agonist |
| Insulin Secretion | Isolated Mouse Islets (at 16.7 mM glucose) | Mouse | 142 ± 20 | - |
Table 2: In Vitro Activity of AMG 837 in the Presence of Serum/Albumin [2]
| Assay | Condition | EC50 (nM) | Fold Shift |
| Ca2+ Flux (Aequorin) | 0.01% HSA | 13.5 | - |
| Ca2+ Flux (Aequorin) | 0.625% delipidated HSA | 210 ± 12 | ~16 |
| Ca2+ Flux (Aequorin) | 100% Human Serum | 2140 ± 310 | ~180 |
Table 3: Pharmacokinetic Profile of AMG 837 in Rats [2][10]
| Parameter | Value |
| Dose | 0.5 mg/kg (oral) |
| Bioavailability (%F) | 84 |
| Cmax (µM) | 1.4 |
| Human Plasma Protein Binding (%) | 98.7 |
Experimental Protocols
In Vitro Assays
1. GTPγS Binding Assay [2]
-
Objective: To determine the ability of AMG 837 to activate GPR40, measured by the binding of [35S]GTPγS to G proteins.
-
Methodology:
-
Membranes from cells stably expressing human GPR40 are prepared.
-
Membranes are incubated with varying concentrations of AMG 837 in the presence of GDP and [35S]GTPγS.
-
The reaction is allowed to proceed at 30°C.
-
The amount of [35S]GTPγS bound to the G proteins is quantified using a scintillation proximity assay.
-
Data are analyzed to determine the EC50 value.
-
2. Inositol Phosphate (IP) Accumulation Assay [2]
-
Objective: To measure the activation of the Gαq signaling pathway by quantifying the accumulation of inositol phosphates.
-
Methodology:
-
A9 cells stably expressing GPR40 are plated in 96-well plates.
-
Cells are labeled with [3H]myo-inositol overnight.
-
The cells are washed and then stimulated with various concentrations of AMG 837 in the presence of LiCl (to inhibit IP degradation) for a defined period.
-
The reaction is stopped, and the cells are lysed.
-
Total inositol phosphates are isolated by ion-exchange chromatography.
-
The amount of [3H]inositol phosphates is determined by scintillation counting.
-
EC50 values are calculated from the dose-response curves.
-
3. Intracellular Calcium (Ca2+) Flux Assay (Aequorin) [2]
-
Objective: To measure the increase in intracellular calcium concentration upon GPR40 activation.
-
Methodology:
-
Chinese Hamster Ovary (CHO) cells are co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid.
-
Transfected cells are harvested and incubated with coelenterazine (B1669285) to reconstitute the active aequorin photoprotein.
-
Cells are then stimulated with different concentrations of AMG 837.
-
The light emission resulting from the interaction of Ca2+ with aequorin is measured using a luminometer.
-
The EC50 is determined from the resulting dose-response curve.
-
4. Isolated Islet Insulin Secretion Assay [1][11]
-
Objective: To assess the effect of AMG 837 on glucose-stimulated insulin secretion in a physiologically relevant primary cell system.
-
Methodology:
-
Pancreatic islets are isolated from mice by collagenase digestion.
-
Islets are cultured overnight to allow for recovery.
-
Groups of islets are pre-incubated in a low-glucose buffer.
-
The islets are then incubated with varying concentrations of AMG 837 in the presence of a stimulatory glucose concentration (e.g., 16.7 mM).
-
After incubation, the supernatant is collected, and the insulin concentration is measured by ELISA.
-
The dose-dependent effect of AMG 837 on insulin secretion is then determined.
-
In Vivo Assays
1. Oral Glucose Tolerance Test (OGTT) in Rodents [2][11]
-
Objective: To evaluate the in vivo efficacy of AMG 837 in improving glucose disposal.
-
Methodology:
-
Rodents (e.g., Sprague-Dawley rats or Zucker fatty rats) are fasted overnight.
-
A baseline blood sample is taken.
-
AMG 837 or vehicle is administered by oral gavage.
-
After a specified time (e.g., 30 minutes), a glucose solution is administered orally or via intraperitoneal injection.
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
-
Plasma insulin levels can also be measured at these time points to assess the effect on insulin secretion.
-
Mandatory Visualization
Caption: GPR40 signaling pathway activated by AMG 837.
Caption: Experimental workflow for the discovery and evaluation of AMG 837.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
AMG 837: A Technical Guide to a GPR40 Partial Agonist
Audience: Researchers, Scientists, and Drug Development Professionals
Core Subject: An in-depth examination of AMG 837, a selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document details its mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization.
Introduction
G-protein coupled receptor 40 (GPR40) has emerged as a significant therapeutic target for type 2 diabetes mellitus (T2DM)[1][2][3]. Primarily expressed on pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to the potentiation of glucose-dependent insulin (B600854) secretion (GDIS)[1][2]. Synthetic agonists targeting this receptor offer a therapeutic strategy to enhance insulin release in a glucose-sensitive manner, thereby minimizing the risk of hypoglycemia associated with other secretagogues like sulfonylureas[4][5].
AMG 837 is a potent, orally bioavailable, and selective synthetic partial agonist of GPR40[4][6][7]. Developed through the optimization of a high-throughput screening hit, it belongs to a class of β-substituted phenylpropanoic acids[5][6]. Preclinical studies in rodent models have demonstrated its efficacy in improving glucose tolerance by stimulating insulin secretion, supporting its potential for clinical development in the treatment of T2DM[4][5][8]. This guide provides a detailed overview of the core science underpinning AMG 837's function.
Mechanism of Action and Signaling Pathway
GPR40 couples predominantly to the Gαq class of G-proteins[3][5]. Upon activation by an agonist such as AMG 837, the Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm[3]. This rise in intracellular Ca2+ is a key signal that augments glucose-stimulated insulin secretion from pancreatic β-cells[3][5]. The activity of GPR40 agonists is glucose-dependent; they do not significantly potentiate insulin secretion at low glucose concentrations but show robust activity at higher glucose levels[4][8].
References
- 1. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
The GPR40 Agonist AMG 837: A Technical Guide to its Effects on Pancreatic Beta-Cell Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG 837 is a potent and selective partial agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Predominantly expressed on pancreatic beta-cells, GPR40 has emerged as a promising therapeutic target for type 2 diabetes.[3] Activation of GPR40 by agonists like AMG 837 potentiates glucose-stimulated insulin (B600854) secretion (GSIS) in a glucose-dependent manner, offering a potential therapeutic advantage by minimizing the risk of hypoglycemia.[1][2] This technical guide provides an in-depth overview of the effects of AMG 837 on pancreatic beta-cells, including its mechanism of action, detailed experimental protocols for its characterization, and a summary of its quantitative in vitro and in vivo activities.
Introduction
The G protein-coupled receptor 40 (GPR40) is activated by medium and long-chain free fatty acids (FFAs) and plays a crucial role in the regulation of insulin secretion.[4][5] Upon activation, GPR40 couples to the Gαq class of G-proteins, initiating a signaling cascade that results in increased intracellular calcium concentrations and subsequent potentiation of glucose-stimulated insulin secretion.[5][6]
AMG 837 is a novel, orally bioavailable small molecule that acts as a partial agonist at the GPR40 receptor.[1][7] Preclinical studies have demonstrated its efficacy in enhancing insulin secretion and improving glucose tolerance in rodent models of type 2 diabetes.[1][2] This document serves as a comprehensive resource for researchers investigating the pharmacology of AMG 837 and its impact on pancreatic beta-cell biology.
Mechanism of Action and Signaling Pathway
AMG 837 exerts its effects on pancreatic beta-cells through the activation of the GPR40 receptor. This initiates a well-defined signaling cascade that ultimately leads to the potentiation of insulin release in the presence of elevated glucose levels.
GPR40 Signaling Cascade
The activation of GPR40 by AMG 837 triggers the following sequence of events within the pancreatic beta-cell:
-
Gαq Protein Activation: AMG 837 binding to GPR40 induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gαq.[5][6]
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gαq stimulates phospholipase C (PLC).[3][8]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
Intracellular Calcium Mobilization: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[8][10] This initial rise in intracellular calcium is a key event in the signaling pathway.
-
Calcium Influx: The GPR40-mediated increase in intracellular calcium is also dependent on extracellular calcium, suggesting an influx of calcium from the extracellular space through L-type calcium channels.[8]
-
Potentiation of Insulin Exocytosis: The elevated intracellular calcium levels, in concert with signals generated by glucose metabolism, amplify the exocytosis of insulin-containing granules from the beta-cell.[3]
Quantitative Data Presentation
The following tables summarize the in vitro potency of AMG 837 in various functional assays.
Table 1: In Vitro Activity of AMG 837 in Recombinant Cell Lines
| Assay Type | Cell Line | Receptor | EC₅₀ (nM) | Reference(s) |
| GTPγS Binding | - | Human GPR40 | 7.8 ± 1.2 | [1] |
| Inositol Phosphate Accumulation | A9_GPR40 | Human GPR40 | 7.8 ± 1.2 | [1] |
| Aequorin Ca²⁺ Flux | CHO | Human GPR40 | 13.5 ± 0.8 | [6] |
| Aequorin Ca²⁺ Flux | CHO | Mouse GPR40 | 22.6 ± 1.8 | [6] |
| Aequorin Ca²⁺ Flux | CHO | Rat GPR40 | 31.7 ± 1.8 | [6] |
Table 2: Activity of AMG 837 in Primary Pancreatic Islets
| Assay Type | Species | Glucose Condition | EC₅₀ (nM) | Reference(s) |
| Insulin Secretion | Mouse | 16.7 mM | 142 ± 20 | [1] |
Table 3: Effect of Serum Albumin on AMG 837 Potency
| Assay Type | Condition | EC₅₀ (nM) | Reference(s) |
| Aequorin Ca²⁺ Flux | 0.01% HSA | 13.5 ± 0.8 | [6] |
| Aequorin Ca²⁺ Flux | 0.625% Delipidated HSA | 210 ± 12 | [1] |
| Aequorin Ca²⁺ Flux | 100% Human Serum | 2,140 ± 310 | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Materials:
-
Membrane preparations from cells expressing GPR40
-
[³⁵S]GTPγS
-
Non-labeled GTPγS
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
-
AMG 837
-
Scintillation proximity assay (SPA) beads or filter plates
-
Microplate reader
Procedure:
-
Thaw membrane preparations on ice.
-
Prepare a reaction mixture containing membranes, GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent), and various concentrations of AMG 837 in assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through filter plates followed by washing with ice-cold buffer, or by adding stop solution if using SPA format.
-
Quantify the amount of bound [³⁵S]GTPγS using a microplate scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of non-labeled GTPγS.
-
Data are analyzed to determine the EC₅₀ value for AMG 837-stimulated [³⁵S]GTPγS binding.[7][11][12]
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation, in response to GPR40 agonism.
Materials:
-
A9_GPR40 cells (or other suitable cell line)
-
[³H]myo-inositol
-
Stimulation buffer containing LiCl (to inhibit IP degradation)
-
AMG 837
-
Ion-exchange chromatography columns or HTRF assay kit
-
Scintillation counter or HTRF-compatible plate reader
Procedure:
-
Seed cells in multi-well plates and grow to confluence.
-
Label the cells by incubating with [³H]myo-inositol in inositol-free medium overnight.
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells with stimulation buffer containing LiCl.
-
Add varying concentrations of AMG 837 and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and isolate the inositol phosphates.
-
Separate and quantify the [³H]-labeled inositol phosphates using ion-exchange chromatography and liquid scintillation counting, or by using a commercially available HTRF assay kit.
-
Calculate the EC₅₀ value for AMG 837-induced IP accumulation.[13][14]
Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon GPR40 activation using a calcium-sensitive fluorescent dye.
Materials:
-
CHO cells transiently transfected with human GPR40 and aequorin, or other suitable cells
-
Calcium-sensitive dye (e.g., Indo-1 AM, Fluo-4 AM) or a bioluminescent reporter like aequorin
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
AMG 837
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer
Procedure:
-
Plate cells in a multi-well plate.
-
If using a fluorescent dye, load the cells with the dye (e.g., Indo-1 AM) in assay buffer and incubate to allow for de-esterification.
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of AMG 837 to the wells.
-
Immediately measure the change in fluorescence intensity over time.
-
The peak fluorescence response is used to determine the EC₅₀ for AMG 837-induced calcium flux.[15][16]
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets
This ex vivo assay directly measures the effect of AMG 837 on insulin secretion from primary pancreatic islets in the presence of varying glucose concentrations.
Materials:
-
Isolated rodent or human pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., 2.8 mM for low glucose, 16.7 mM for high glucose)
-
AMG 837
-
Insulin ELISA kit
Procedure:
-
Isolate pancreatic islets using collagenase digestion.
-
Culture islets overnight to allow for recovery.
-
Pre-incubate islets in KRB buffer with low glucose for a defined period (e.g., 1 hour).
-
Incubate groups of islets with low glucose, high glucose, or high glucose plus varying concentrations of AMG 837 for a specified time (e.g., 1 hour).
-
Collect the supernatant from each group.
-
Measure the insulin concentration in the supernatant using an insulin ELISA.
-
Data are often expressed as fold-change over basal (low glucose) insulin secretion to determine the EC₅₀ of the compound's effect on GSIS.[17][18][19]
In Vivo Effects of AMG 837
In vivo studies in rodent models have demonstrated the anti-diabetic potential of AMG 837.
Oral Glucose Tolerance Test (OGTT)
Acute administration of AMG 837 has been shown to improve glucose tolerance in normal and diabetic rodent models.[1] In Sprague-Dawley rats, oral administration of AMG 837 prior to a glucose challenge led to a dose-dependent reduction in glucose excursion and an increase in plasma insulin levels.[1] The half-maximal dose to lower post-prandial glucose in rats was approximately 0.05 mg/kg.[6]
Chronic Dosing Studies
In Zucker fatty rats, daily dosing of AMG 837 for 21 days resulted in sustained improvements in glucose tolerance, indicating a lack of tachyphylaxis with prolonged treatment.[1]
Conclusion
AMG 837 is a potent and selective GPR40 partial agonist that enhances glucose-stimulated insulin secretion from pancreatic beta-cells. Its mechanism of action is mediated through the Gαq-PLC-IP3 pathway, leading to an increase in intracellular calcium. The glucose-dependent nature of its activity makes it an attractive candidate for the treatment of type 2 diabetes, with a potentially lower risk of hypoglycemia compared to other insulin secretagogues. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of diabetes and metabolic disease drug discovery.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]
- 5. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Role of GPR40 in fatty acid action on the beta cell line INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bu.edu [bu.edu]
- 16. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 17. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 18. protocols.io [protocols.io]
- 19. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AMG 837 Calcium Hydrate: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG 837 is a potent, orally bioavailable, and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2] As a promising therapeutic agent for type 2 diabetes, AMG 837 enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of AMG 837 calcium hydrate (B1144303). Detailed summaries of key in vitro and in vivo experimental data are presented, along with the methodologies for these assays. Furthermore, this document includes a visualization of the GPR40 signaling pathway activated by AMG 837.
Chemical Structure and Physicochemical Properties
AMG 837 is a β-substituted phenylpropanoic acid derivative.[4] The calcium hydrate form is a white solid powder. It is soluble in dimethyl sulfoxide (B87167) (DMSO) but not in water.
Table 1: Chemical and Physicochemical Properties of AMG 837 Calcium Hydrate
| Property | Value | Reference(s) |
| Chemical Name | calcium (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoate hydrate | |
| Synonyms | AMG-837, AMG837, AMG 837 | |
| CAS Number | 1259389-38-2 | [2] |
| Chemical Formula | C₅₂H₄₂CaF₆O₇ | [2] |
| Molecular Weight | 932.97 g/mol | [2] |
| Appearance | White solid powder | |
| Solubility | Soluble in DMSO, not in water | |
| Storage | Short term (days to weeks): 0 - 4 °C, Dry, dark. Long term (months to years): -20 °C | |
| Human Plasma Protein Binding | 98.7% | [1][3] |
Mechanism of Action and Signaling Pathway
AMG 837 acts as a partial agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β-cells.[1][3] GPR40 is coupled to the Gαq class of G-proteins.[1][5] Upon binding of AMG 837, the Gαq subunit is activated, which in turn stimulates phospholipase C (PLC).[6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[6] This increase in intracellular Ca²⁺ concentration is a key signal that potentiates the glucose-stimulated secretion of insulin from the pancreatic β-cells.[1][3] The activity of AMG 837 is glucose-dependent, meaning it enhances insulin secretion only in the presence of elevated glucose levels, which may reduce the risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[3]
AMG 837 signaling cascade in pancreatic β-cells.
In Vitro Pharmacology
The potency and efficacy of AMG 837 have been characterized in a variety of in vitro assays.
Table 2: In Vitro Activity of AMG 837
| Assay | Cell Line/System | Species | Parameter | Value (nM) | Reference(s) |
| [³⁵S]-GTPγS Binding | A9 cells expressing GPR40 | Human | EC₅₀ | 1.5 ± 0.1 | [5] |
| Inositol Phosphate Accumulation | A9 cells expressing GPR40 | Human | EC₅₀ | 7.8 ± 1.2 | [5] |
| Aequorin Ca²⁺ Flux | CHO cells | Human | EC₅₀ | 13.5 ± 0.8 | [1] |
| Mouse | EC₅₀ | 22.6 ± 1.8 | [1] | ||
| Rat | EC₅₀ | 31.7 ± 1.8 | [1] | ||
| Insulin Secretion | Isolated pancreatic islets | Mouse | EC₅₀ | 142 ± 20 | [5] |
In Vivo Pharmacology
In vivo studies in rodent models of type 2 diabetes have demonstrated the glucose-lowering effects of AMG 837.
Table 3: In Vivo Efficacy of AMG 837 in Rodent Models
| Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Normal Sprague-Dawley Rats | Single oral gavage (0.03, 0.1, 0.3 mg/kg) | Dose-dependent reduction in glucose excursion and increase in glucose-stimulated insulin secretion during an intraperitoneal glucose tolerance test (IPGTT). The half-maximal effective dose for lowering post-prandial glucose was approximately 0.05 mg/kg. | [1][5] |
| Zucker Fatty Rats | Daily oral gavage (0.03, 0.1, 0.3 mg/kg) for 21 days | Sustained improvement in glucose tolerance during IPGTT on both day 1 and day 21. | [1] |
Table 4: Pharmacokinetic Properties of AMG 837 in Rats
| Parameter | Value | Reference(s) |
| Oral Bioavailability (%F) | 84% | [1] |
| Cₘₐₓ (at 0.5 mg/kg oral dose) | 1.4 µM | [1] |
Experimental Protocols
[³⁵S]-GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to Gα subunits upon receptor activation.
-
Cell Membrane Preparation: Membranes are prepared from A9 cells stably overexpressing human GPR40.
-
Assay Procedure: GPR40-containing cell membranes are incubated with varying concentrations of AMG 837 in the presence of [³⁵S]-GTPγS. The binding of [³⁵S]-GTPγS to the Gα subunit is quantified using an antibody capture method. The amount of radioactivity is measured to determine the extent of G-protein activation.[5]
Inositol Phosphate Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, downstream products of PLC activation.
-
Cell Culture and Labeling: A9_GPR40 cells are plated and incubated with ³H-myo-inositol for 16 hours to label the cellular phosphoinositide pools.
-
Compound Treatment: Cells are treated with different concentrations of AMG 837 in HBSS containing LiCl (to inhibit inositol monophosphatase) and 0.01% HSA for 1 hour at 37°C.
-
Quenching and Measurement: The reaction is stopped with formic acid, and the accumulated ³H-inositol phosphates are isolated and quantified by scintillation counting.[1]
Aequorin Ca²⁺ Flux Assay
This assay measures changes in intracellular calcium concentration using the bioluminescent protein aequorin.
-
Cell Transfection: CHO cells are co-transfected with an expression plasmid for GPR40 and a plasmid encoding the aequorin reporter.
-
Assay Procedure: Transfected cells are incubated with the aequorin substrate, coelenterazine. Upon addition of AMG 837, the activation of GPR40 leads to an increase in intracellular Ca²⁺, which binds to aequorin, triggering a luminescent signal that is measured with a luminometer.[1]
Workflow for the Aequorin Ca²⁺ flux assay.
Isolated Pancreatic Islet Insulin Secretion Assay
This ex vivo assay directly measures the effect of AMG 837 on insulin secretion from primary pancreatic islets.
-
Islet Isolation: Pancreatic islets are isolated from mice.
-
Assay Procedure: Isolated islets are incubated with varying concentrations of AMG 837 in the presence of a stimulatory glucose concentration (e.g., 16.7 mM). The amount of insulin secreted into the surrounding buffer is measured using an ELISA kit. To confirm GPR40-dependency, islets from GPR40 knockout mice can be used as a negative control.[5]
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT assesses the ability of an animal to clear a glucose load from the blood, providing a measure of glucose tolerance.
-
Animal Preparation: Rats (e.g., Sprague-Dawley or Zucker fatty) are fasted overnight.
-
Dosing: AMG 837 or vehicle is administered by oral gavage 30 minutes prior to the glucose challenge.
-
Glucose Challenge: A bolus of glucose (e.g., 1 g/kg) is administered via intraperitoneal injection.
-
Blood Sampling and Analysis: Blood samples are collected at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) after the glucose challenge. Blood glucose levels are measured using a glucometer, and plasma insulin concentrations are determined by ELISA.[1][5]
Conclusion
This compound is a well-characterized, potent, and orally bioavailable partial agonist of GPR40. Its mechanism of action, involving the Gαq-PLC-IP₃-Ca²⁺ signaling pathway to enhance glucose-stimulated insulin secretion, makes it a molecule of significant interest for the treatment of type 2 diabetes. The comprehensive in vitro and in vivo data, supported by detailed experimental protocols, provide a solid foundation for further research and development in this area.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: AMG 837 Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and pharmacological data for AMG 837 calcium hydrate, a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3][4][5] AMG 837 enhances glucose-stimulated insulin (B600854) secretion, highlighting its potential as a therapeutic agent for type 2 diabetes.[1][2][4][6]
Mechanism of Action and Signaling Pathway
AMG 837 acts as a partial agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β-cells.[1][2][7] The activation of GPR40 by AMG 837 is coupled to the Gαq signaling pathway.[2][8] This initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-triphosphate (IP3) and subsequent mobilization of intracellular calcium (Ca²⁺).[1][7][8] The elevated intracellular Ca²⁺ levels, in a glucose-dependent manner, potentiate the secretion of insulin from pancreatic β-cells.[1][7]
Quantitative Data Summary
The following tables summarize the in vitro potency and pharmacokinetic properties of AMG 837.
Table 1: In Vitro Activity of AMG 837
| Assay Type | Species/Cell Line | Parameter | Value (nM) | Notes |
| Ca²⁺ Flux (Aequorin) | Human (CHO cells) | EC₅₀ | 13.5 ± 0.8 | Partial agonist activity.[1][9] |
| Mouse (CHO cells) | EC₅₀ | 22.6 ± 1.8 | ||
| Rat (CHO cells) | EC₅₀ | 31.7 ± 1.8 | ||
| Dog (CHO cells) | EC₅₀ | 71.3 ± 5.8 | ||
| Rhesus Monkey (CHO cells) | EC₅₀ | 30.6 ± 4.3 | ||
| Inositol Phosphate Accumulation | A9_GPR40 cell line | EC₅₀ | 7.8 ± 1.2 | |
| GTPγS Binding | - | EC₅₀ | - | Consistent with IP accumulation potency.[1] |
| Insulin Secretion | Isolated Mouse Islets | EC₅₀ | 142 ± 20 | Glucose-dependent activity.[7][10][11] |
| [³H]AMG 837 Binding | Human FFA1 Receptor | pIC₅₀ | 8.13 | [10][11] |
Table 2: Effect of Human Serum Albumin (HSA) on AMG 837 Activity
| Assay Condition | Parameter | Value (nM) | Fold Shift in Potency |
| 0.01% HSA | EC₅₀ | 13.5 ± 0.8 | - |
| 0.625% Delipidated HSA | EC₅₀ | 210 ± 12 | ~16-fold |
| 100% Human Serum | EC₅₀ | 2,140 ± 310 | ~180-fold |
Note: AMG 837 exhibits extensive binding to plasma proteins (98.7% bound in human plasma), which reduces its potency in the presence of serum.[1][7]
Table 3: Pharmacokinetic Profile of AMG 837 in Rats
| Parameter | Value | Dosing |
| Oral Bioavailability (%F) | 84% | 0.5 mg/kg (single oral dose)[1][2][10] |
| Cₘₐₓ (Total Plasma) | 1.4 µM | 0.5 mg/kg (single oral dose)[1][2][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Ca²⁺ Flux Assay (Aequorin Method)
This protocol measures changes in intracellular calcium concentration upon GPR40 activation by AMG 837.
Methodology:
-
Cell Culture and Transfection: CHO cells are transiently co-transfected with an expression plasmid for human GPR40 and a plasmid for the Ca²⁺-sensitive bioluminescent protein aequorin.[1]
-
Cell Preparation: Following incubation, cells are harvested and loaded with the aequorin substrate, coelenterazine.
-
Compound Addition: Cells are exposed to varying concentrations of AMG 837. Assays should be performed in the presence of a low concentration of human serum albumin (e.g., 0.01% w/v) to minimize non-specific binding.[2][7]
-
Signal Detection: The light emission from the aequorin-Ca²⁺ interaction is measured using a luminometer.
-
Data Analysis: The dose-response curve is plotted, and the EC₅₀ value is calculated to determine the potency of AMG 837.[1]
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of a key second messenger, inositol phosphate, following Gq-coupled receptor activation.
Methodology:
-
Cell Line: A stable cell line expressing GPR40 (e.g., A9_GPR40) is used.[1][7]
-
Cell Labeling: Cells are labeled with [³H]-myo-inositol overnight to incorporate the radiolabel into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP₂).
-
Stimulation: Cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and then stimulated with various concentrations of AMG 837.
-
Extraction: The reaction is terminated, and the soluble inositol phosphates are extracted.
-
Quantification: The amount of [³H]-inositol phosphates is quantified using scintillation counting.
-
Data Analysis: Dose-response curves are generated to calculate the EC₅₀ value.[1]
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This ex vivo protocol assesses the direct effect of AMG 837 on insulin secretion from primary pancreatic islets.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6) by collagenase digestion.[12]
-
Pre-incubation: Isolated islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Stimulation: Islets are then incubated with a stimulatory concentration of glucose (e.g., 16.7 mM) in the presence of varying concentrations of AMG 837 (1 nM to 10 µM).[10][11]
-
Supernatant Collection: After the incubation period, the supernatant is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using an ELISA or radioimmunoassay.
-
Data Analysis: The potentiation of GSIS by AMG 837 is determined, and an EC₅₀ value is calculated. The glucose dependency of AMG 837's effect can be confirmed by running parallel experiments at low glucose concentrations, where the compound should have minimal effect.[7]
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents
This in vivo protocol evaluates the effect of AMG 837 on glucose disposal and insulin secretion in a physiological context.
Methodology:
-
Animal Model: Use normal rats (e.g., Sprague-Dawley) or a diabetic model (e.g., Zucker fatty rats).[1][2]
-
Acclimation and Fasting: Animals are acclimated and then fasted overnight prior to the experiment.
-
Dosing: AMG 837 is administered by oral gavage at various doses (e.g., 0.03, 0.1, 0.3 mg/kg) 30 minutes before the glucose challenge.[1][2][10][11] A vehicle control group is included.
-
Glucose Challenge: A bolus of glucose is administered either orally or via intraperitoneal injection.
-
Blood Sampling: Blood samples are collected from the tail vein at specified time points (e.g., 0, 15, 30, 60, and 120 minutes) post-glucose challenge.
-
Analysis: Blood glucose is measured immediately. Plasma is separated for subsequent measurement of insulin levels.
-
Data Interpretation: The area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance. Insulin levels are analyzed to confirm the mechanism of action.[10]
Disclaimer: This document is intended for research and informational purposes only. All experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vitro Assays Using AMG 837 Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro pharmacology of AMG 837, a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] The included protocols are intended to guide researchers in setting up key in vitro assays to characterize the activity of AMG 837 and similar GPR40 agonists.
AMG 837 potentiates glucose-stimulated insulin (B600854) secretion (GSIS) in a glucose-dependent manner, making it a subject of interest for the research of type 2 diabetes treatment.[2] Its mechanism of action is primarily mediated through the Gαq signaling pathway.[1][3]
Mechanism of Action: GPR40 Signaling Pathway
Activation of GPR40 by AMG 837 initiates a signaling cascade within the pancreatic β-cell. This process is dependent on ambient glucose levels; potentiation of insulin secretion is observed at elevated glucose concentrations (≥8.3 mM), while no significant effect is seen at low glucose levels (≤5.6 mM).[2] This glucose dependency suggests a lower risk of hypoglycemia compared to other insulin secretagogues.
The signaling pathway is as follows:
-
Agonist Binding: AMG 837 binds to the GPR40 receptor on the surface of pancreatic β-cells.
-
G-Protein Activation: This binding event activates the associated heterotrimeric G-protein of the Gαq subclass.[1][3]
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[3] This increase in intracellular Ca²⁺ is a critical step for insulin granule exocytosis.
GPR40 signaling cascade initiated by AMG 837.
Quantitative Data Summary
The potency of AMG 837 has been determined in various in vitro functional assays. The half-maximal effective concentration (EC₅₀) values are summarized in the table below. It is important to note that the potency of AMG 837 is significantly reduced in the presence of serum albumin due to high plasma protein binding.[1]
| Assay Type | Species | Cell Line/System | EC₅₀ (nM) | Reference(s) |
| Ca²⁺ Flux (Aequorin) | Human | CHO cells | 13.5 ± 0.8 | [1][4] |
| Mouse | CHO cells | 22.6 ± 1.8 | [1][4] | |
| Rat | CHO cells | 31.7 ± 1.8 | [1][4] | |
| Dog | CHO cells | 71.3 ± 5.8 | [1][4] | |
| Rhesus Monkey | CHO cells | 30.6 ± 4.3 | [1][4] | |
| Ca²⁺ Flux (Aequorin with 0.625% HSA) | Human | CHO cells | 210 ± 12 | [1] |
| Ca²⁺ Flux (Aequorin with 100% Human Serum) | Human | CHO cells | 2,140 ± 310 | [1] |
| [³⁵S]GTPγS Binding | Human | A9 cells | 1.5 ± 0.1 | [1] |
| Inositol Phosphate Accumulation | Human | A9 cells | 7.8 ± 1.2 | [3] |
| Glucose-Stimulated Insulin Secretion (GSIS) | Mouse | Isolated Islets | 142 ± 20 | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize AMG 837.
Intracellular Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration upon GPR40 activation. A common method utilizes a bioluminescent reporter like aequorin or a fluorescent calcium indicator.
Workflow for a calcium flux assay.
Materials:
-
CHO cells stably co-expressing the target GPR40 species and apoaequorin.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS, penicillin/streptomycin.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Coelenterazine h (for aequorin-based assays).
-
AMG 837 calcium hydrate.
-
96-well clear bottom, white-walled microplates.
-
Luminometer or fluorescence plate reader with an injector.
Procedure:
-
Cell Plating: Seed the GPR40-aequorin expressing CHO cells into 96-well plates at a density of 20,000-40,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of AMG 837 in the assay buffer.
-
Aequorin Reconstitution: On the day of the assay, aspirate the culture medium and replace it with assay buffer containing coelenterazine h (e.g., 5 µM). Incubate for at least 1 hour at 37°C in the dark.
-
Measurement: Place the cell plate into the luminometer. Inject the AMG 837 dilutions and immediately measure the light emission kinetically for 30-60 seconds.
-
Data Analysis: The raw luminescence data is integrated over the measurement period. Plot the integrated response against the logarithm of the AMG 837 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
[³⁵S]GTPγS Binding Assay
This functional membrane-based assay directly measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Cell membranes prepared from cells overexpressing GPR40 (e.g., A9_GPR40).
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS (radioligand).
-
This compound.
-
Unlabeled GTPγS (for non-specific binding determination).
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
96-well microplates.
-
Microplate scintillation counter.
Procedure:
-
Reagent Preparation: Prepare solutions of cell membranes, AMG 837 dilutions, GDP, and [³⁵S]GTPγS in the assay buffer.
-
Assay Incubation: In a 96-well plate, combine the GPR40-expressing membranes (5-10 µg protein/well), GDP (e.g., 10 µM), and serial dilutions of AMG 837.
-
Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to all wells to start the binding reaction. For non-specific binding wells, also add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes with gentle agitation.
-
SPA Bead Addition: Add a suspension of WGA-SPA beads to each well.
-
Equilibration: Incubate for another 1-2 hours at room temperature to allow the membranes to bind to the beads.
-
Detection: Count the plate in a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all measurements. Plot the specific binding against the logarithm of the AMG 837 concentration and fit to a sigmoidal dose-response curve to calculate the EC₅₀.
Inositol Phosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gαq pathway activation.
Materials:
-
Cells expressing GPR40 (e.g., A9_GPR40).
-
IP-One HTRF® assay kit (contains IP1-d2 conjugate, anti-IP1 cryptate, and stimulation buffer).
-
Lithium chloride (LiCl).
-
This compound.
-
384-well low-volume white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Plate the GPR40-expressing cells in a 384-well plate and incubate overnight.
-
Compound Addition: Remove the culture medium and add the stimulation buffer containing LiCl (typically 10 mM) and the desired concentrations of AMG 837.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection Reagent Addition: Add the IP1-d2 conjugate and the anti-IP1 cryptate to each well according to the kit manufacturer's instructions.
-
Final Incubation: Incubate at room temperature for 1 hour in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the AMG 837 concentration. Fit the data to determine the EC₅₀.
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Mouse Islets
This is a primary cell-based assay that provides a physiologically relevant measure of the compound's effect on insulin secretion.
Materials:
-
Isolated pancreatic islets from mice.
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM).
-
This compound.
-
Bovine Serum Albumin (BSA).
-
Insulin ELISA kit.
Procedure:
-
Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion.
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS.
-
Pre-incubation: Hand-pick islets of similar size and pre-incubate them for 1-2 hours in KRBH buffer containing 2.8 mM glucose.
-
Stimulation: Transfer groups of islets (e.g., 5-10 islets per well) to a 96-well plate containing KRBH buffer with either a basal (2.8 mM) or a stimulatory (16.7 mM) glucose concentration, with and without serial dilutions of AMG 837.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Supernatant Collection: After incubation, collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a sensitive insulin ELISA kit.
-
Data Analysis: Normalize the insulin secretion to the basal glucose condition. Plot the fold-increase in insulin secretion against the AMG 837 concentration to determine the EC₅₀. The activity of AMG 837 should be significantly more pronounced at the high glucose concentration.
These protocols provide a framework for the in vitro characterization of AMG 837. Researchers should optimize specific conditions, such as cell densities, incubation times, and reagent concentrations, for their particular experimental setup.
References
Application Notes and Protocols for In Vivo Rodent Studies with AMG 837 Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of AMG 837 calcium hydrate (B1144303) in rodent models, focusing on its application as a G protein-coupled receptor 40 (GPR40/FFA1) agonist for the potential treatment of type 2 diabetes. The protocols outlined below are based on preclinical studies and are intended to serve as a guide for researchers investigating the pharmacological properties of this compound.
Introduction
AMG 837 is a potent and orally bioavailable partial agonist of GPR40, a receptor predominantly expressed on pancreatic β-cells.[1][2][3] Activation of GPR40 by agonists like AMG 837 potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[1][3] In vivo studies in rodents have demonstrated its efficacy in improving glucose tolerance and lowering blood glucose levels, supporting its potential as a therapeutic agent for type 2 diabetes.[1][3][4]
Mechanism of Action
AMG 837 selectively binds to and activates GPR40. This receptor is coupled to the Gαq class of G-proteins.[1][5] Upon activation, Gαq stimulates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), which is a key signal for the potentiation of insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1][5]
Figure 1: AMG 837 Signaling Pathway in Pancreatic β-Cells.
Pharmacokinetics in Rodents
AMG 837 demonstrates excellent oral bioavailability in rats.[1] A single oral dose of 0.5 mg/kg in Sprague-Dawley rats resulted in a bioavailability of 84% and a maximum plasma concentration (Cmax) of 1.4 µM.[1]
In Vivo Efficacy Studies in Rodents
AMG 837 has been evaluated in both normal and diabetic rodent models, consistently demonstrating its ability to improve glucose homeostasis.
Data Summary
The following tables summarize the quantitative data from key in vivo studies in rodents.
Table 1: Single Dose Efficacy of AMG 837 in an Intraperitoneal Glucose Tolerance Test (IPGTT) in Normal Sprague-Dawley Rats
| Dose (mg/kg, oral gavage) | Blood Glucose AUC Lowering (%) |
| 0.03 | Significant Reduction |
| 0.1 | Significant Reduction |
| 0.3 | Significant Reduction |
Data adapted from studies on normal Sprague-Dawley rats.[1]
Table 2: Single and Multi-Dose Efficacy of AMG 837 in Zucker Fatty Rats
| Study Type | Dose (mg/kg, oral gavage) | Key Outcomes |
| Single Dose (IPGTT) | 0.3, 1, 3 | Dose-dependent improvement in glucose tolerance |
| 21-Day Dosing (IPGTT on Day 21) | 0.03, 0.1, 0.3 (once daily) | Sustained improvement in glucose tolerance; Increased insulin secretion post-glucose challenge; No effect on body weight |
Data adapted from studies on insulin-resistant Zucker fatty rats.[1][4]
Table 3: Plasma Concentrations of AMG 837 in Zucker Fatty Rats After 21-Day Dosing
| Dose (mg/kg) | Total Plasma Concentration (nM) (30 mins post-final dose) |
| 0.03 | 266 ± 6 |
| 0.1 | 756 ± 13 |
| 0.3 | 2046 ± 49 |
Data represents mean ± SEM.[1]
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with AMG 837 in rodents.
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
Objective: To assess the effect of a single oral dose of AMG 837 on glucose tolerance in rats.
Materials:
-
AMG 837 calcium hydrate
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Glucose solution (e.g., 20% w/v in sterile saline)
-
Sprague-Dawley or Zucker fatty rats
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample (t = -30 min) from the tail vein to measure basal glucose and insulin levels.
-
Compound Administration: Administer AMG 837 or vehicle via oral gavage at the desired doses (e.g., 0.03, 0.1, 0.3 mg/kg).[1]
-
Waiting Period: Wait for 30 minutes to allow for compound absorption.[1]
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection (t = 0 min).[1]
-
Blood Sampling: Collect blood samples from the tail vein at specified time points post-glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Glucose Measurement: Measure blood glucose concentrations immediately using a glucometer.
-
Plasma Collection: For insulin measurement, centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels. Compare the AUC between vehicle and AMG 837-treated groups. Analyze plasma insulin levels using an appropriate ELISA kit.
Figure 2: Experimental Workflow for an IPGTT with AMG 837.
Protocol 2: Chronic Dosing Study in Zucker Fatty Rats
Objective: To evaluate the long-term efficacy of AMG 837 on glucose control in an insulin-resistant rodent model.
Materials:
-
Same as Protocol 5.1
-
Zucker fatty rats (e.g., 8 weeks old)[4]
Procedure:
-
Animal Acclimation and Baseline: Acclimate rats and record baseline body weights.
-
Chronic Dosing: Administer AMG 837 or vehicle orally once daily for 21 consecutive days at desired doses (e.g., 0.03, 0.1, 0.3 mg/kg).[1]
-
Monitoring: Monitor body weight and general health status throughout the study.
-
Final Efficacy Test (Day 21): On the final day of dosing, perform an IPGTT as described in Protocol 5.1. Administer the final dose of AMG 837 or vehicle 30 minutes prior to the glucose challenge.[1]
-
Data Analysis: Compare the IPGTT results and body weight changes between the treatment groups over the 21-day period.
Concluding Remarks
The provided application notes and protocols offer a framework for the in vivo investigation of this compound in rodents. These studies are crucial for understanding its potential as a therapeutic agent for type 2 diabetes by demonstrating its mechanism of action and efficacy in relevant animal models. Researchers should adapt these protocols based on their specific experimental objectives and adhere to all institutional animal care and use guidelines.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: GTPγS Binding Assay for the GPR40 Agonist AMG 837
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a guanosine (B1672433) 5’-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding assay to characterize the activity of AMG 837, a potent partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is a therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion.[1][2][3] The described assay is a robust method for determining the potency and efficacy of GPR40 agonists like AMG 837 by measuring the direct activation of G-proteins.[4][5][6]
Introduction
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling.[6] Upon agonist binding, GPCRs undergo a conformational change that facilitates the exchange of guanosine diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G-protein, leading to its activation and downstream signaling. The GTPγS binding assay is a functional assay that measures the initial step of G-protein activation.[4][5] It utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the Gα subunit upon receptor activation.[5] The accumulation of [35S]GTPγS bound to Gα subunits is proportional to the extent of receptor activation by an agonist.[5]
AMG 837 is a novel, orally bioavailable partial agonist of GPR40.[7][8] GPR40 couples primarily to the Gαq class of G-proteins.[4][7] Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1] This signaling cascade results in an increase in intracellular calcium levels, ultimately enhancing glucose-stimulated insulin secretion from pancreatic β-cells.[1][9] This application note details a specific antibody-capture scintillation proximity assay (SPA) format for the [35S]GTPγS binding assay, which is particularly well-suited for Gαq-coupled receptors.[2]
GPR40 Signaling Pathway
The binding of an agonist, such as AMG 837, to the GPR40 receptor initiates a cascade of intracellular events. The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ is a key signal for the potentiation of glucose-stimulated insulin secretion.
Quantitative Data Summary
The potency of AMG 837 in activating GPR40 has been determined using various functional assays. The half-maximal effective concentration (EC50) values are summarized in the table below.
| Assay Type | Cell Line | Species | EC₅₀ (nM) | Reference |
| [35S]GTPγS Binding | A9 cells stably expressing human GPR40 | Human | 1.5 ± 0.1 | [4] |
| Inositol Phosphate Accumulation | A9 cells stably expressing human GPR40 | Human | 7.8 ± 1.2 | [4] |
| Ca2+ Flux (Aequorin) | CHO cells transiently expressing human GPR40 | Human | 13.5 ± 0.8 | [7] |
| Ca2+ Flux (Aequorin) | CHO cells transiently expressing mouse GPR40 | Mouse | 22.6 ± 1.8 | [7] |
| Ca2+ Flux (Aequorin) | CHO cells transiently expressing rat GPR40 | Rat | 31.7 ± 1.8 | [7] |
| Ca2+ Flux (Aequorin) | CHO cells transiently expressing dog GPR40 | Dog | 71.3 ± 5.8 | [7] |
| Ca2+ Flux (Aequorin) | CHO cells transiently expressing rhesus monkey GPR40 | Rhesus Monkey | 30.6 ± 4.3 | [7] |
Experimental Protocol: [35S]GTPγS Binding Assay (Antibody Capture SPA)
This protocol is adapted from the method described for AMG 837 and general principles of antibody-capture [35S]GTPγS SPA assays.[2][4]
Materials
-
Cell Membranes: Membranes prepared from a cell line stably overexpressing human GPR40 (e.g., A9_GPR40).[4]
-
[35S]GTPγS: Specific activity >1000 Ci/mmol.
-
AMG 837: Stock solution in DMSO.
-
GDP: Guanosine 5'-diphosphate.
-
GTPγS (unlabeled): For non-specific binding determination.
-
Anti-Gαq antibody: Specific for the C-terminus of Gαq.
-
Protein A-coated SPA beads: (e.g., from PerkinElmer).
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 1 µM GDP.
-
Solubilization Buffer: Assay buffer containing 0.5% (w/v) Nonidet P-40 (NP-40) or other suitable detergent.
-
96-well microplates: White, opaque plates suitable for SPA.
-
Microplate scintillation counter: (e.g., TopCount or MicroBeta).
Experimental Workflow Diagram
Procedure
-
Reagent Preparation:
-
Prepare serial dilutions of AMG 837 in assay buffer containing a final DMSO concentration of ≤1%.
-
Prepare a working solution of [35S]GTPγS in assay buffer (final concentration ~0.1-0.5 nM).
-
Prepare a solution of unlabeled GTPγS (10 µM) in assay buffer for determining non-specific binding.
-
Prepare a suspension of Protein A-coated SPA beads in assay buffer according to the manufacturer's instructions.
-
-
Assay Plate Setup (96-well plate):
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM unlabeled GTPγS.
-
Agonist Stimulation: Add 50 µL of the appropriate AMG 837 dilution.
-
-
Incubation:
-
Add 50 µL of GPR40-expressing cell membranes (5-20 µg protein/well) to all wells.
-
Add 50 µL of the [35S]GTPγS working solution to all wells.
-
The final assay volume is 150 µL.
-
Seal the plate and incubate at 30°C for 30-60 minutes with gentle agitation.
-
-
Solubilization and Immunocapture:
-
Stop the reaction by adding 50 µL of ice-cold Solubilization Buffer to each well.
-
Add 20 µL of the anti-Gαq antibody (pre-titered for optimal performance) to each well.
-
Incubate for 30 minutes on ice.
-
Add 30 µL of the Protein A-coated SPA bead suspension to each well.
-
Seal the plate and incubate for at least 3 hours at 4°C with gentle agitation to allow for the capture of the antibody-Gαq-[35S]GTPγS complex.
-
-
Signal Detection:
-
Centrifuge the plate at a low speed (e.g., 500 x g) for 5 minutes to pellet the beads.
-
Measure the radioactivity in a microplate scintillation counter.
-
Data Analysis
-
Specific Binding Calculation:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Dose-Response Curve:
-
Plot the specific binding (in counts per minute, CPM) as a function of the logarithm of the AMG 837 concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the EC50 and Emax values.
-
Conclusion
The [35S]GTPγS binding assay is a powerful tool for the pharmacological characterization of GPR40 agonists like AMG 837. The antibody-capture SPA format provides a specific and sensitive method to quantify the activation of the Gαq signaling pathway. This detailed protocol and the accompanying data provide a valuable resource for researchers in the field of metabolic disease and GPCR drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. journals.plos.org [journals.plos.org]
- 5. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 6. G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Inositol Phosphate Accumulation Assay with AMG 837
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).[4] Upon activation by agonists like AMG 837, GPR40 couples to the Gαq subunit of heterotrimeric G-proteins, initiating a signaling cascade that is fundamental to its physiological effects.[1][2]
One of the key downstream events following Gαq activation is the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of intracellular calcium (Ca2+), a critical step in the potentiation of insulin secretion.[6][7] The inositol phosphate (B84403) (IP) accumulation assay is a robust, cell-based functional assay used to quantify the activation of Gq-coupled receptors by measuring the accumulation of total inositol phosphates or a stable downstream metabolite like inositol monophosphate (IP1).[5][8] This assay is a valuable tool for characterizing the potency and efficacy of GPR40 agonists such as AMG 837.[1][9]
These application notes provide a detailed overview and experimental protocols for performing an inositol phosphate accumulation assay to characterize the activity of AMG 837 on the GPR40 receptor.
GPR40 Signaling Pathway
Activation of GPR40 by AMG 837 initiates a well-defined Gq-mediated signaling pathway, leading to the accumulation of inositol phosphates.
Caption: GPR40 signaling cascade leading to IP1 accumulation.
Quantitative Data Summary
The potency of AMG 837 in stimulating inositol phosphate accumulation has been determined in cell lines stably expressing human GPR40. The following table summarizes the reported quantitative data.
| Compound | Assay | Cell Line | Parameter | Value (nM) | Reference |
| AMG 837 | Inositol Phosphate Accumulation | A9_GPR40 | EC50 | 7.8 ± 1.2 | [1][10] |
| AMG 837 | [35S]-GTPγS Binding | A9_GPR40 Membranes | EC50 | 1.5 ± 0.1 | [1][2] |
| AMG 837 | Aequorin Ca2+ Flux | CHO (transiently transfected hGPR40) | EC50 | 13.5 ± 0.8 | [1][10] |
Experimental Protocols
Two common methods for measuring inositol phosphate accumulation are presented: a traditional radiolabeling method and a more modern, high-throughput method using Homogeneous Time-Resolved Fluorescence (HTRF).
Protocol 1: Radiolabeling-Based Inositol Phosphate Accumulation Assay
This protocol is a classic method that relies on the incorporation of [³H]-myo-inositol into cellular phosphoinositides and the subsequent measurement of radiolabeled inositol phosphates.
Materials:
-
A9 cell line stably expressing human GPR40 (A9_GPR40)[1]
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Inositol-free DMEM
-
[³H]-myo-inositol
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Lithium Chloride (LiCl) solution
-
AMG 837
-
Perchloric Acid (PCA)
-
Potassium Hydroxide (KOH) / HEPES solution
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation fluid and vials
-
Scintillation counter
Experimental Workflow:
Caption: Workflow for radiolabeling-based IP assay.
Procedure:
-
Cell Seeding and Labeling:
-
Seed A9_GPR40 cells into 24-well plates at an appropriate density to reach near confluency on the day of the assay.
-
After 24 hours, replace the culture medium with inositol-free DMEM containing [³H]-myo-inositol (e.g., 0.5-1.0 µCi/mL).
-
Incubate the cells for 24-48 hours to allow for sufficient incorporation of the radiolabel into the phosphoinositide pool.
-
-
Assay Execution:
-
Gently wash the cells twice with HBSS to remove unincorporated [³H]-myo-inositol.
-
Add HBSS containing 10 mM LiCl to each well and pre-incubate at 37°C for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Prepare serial dilutions of AMG 837 in HBSS with 10 mM LiCl.
-
Add the AMG 837 dilutions to the respective wells and incubate at 37°C for 30-60 minutes. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis and IP Purification:
-
Terminate the stimulation by aspirating the buffer and adding ice-cold 0.5 M Perchloric Acid (PCA) to each well.
-
Incubate on ice for 30 minutes to lyse the cells and precipitate macromolecules.
-
Transfer the PCA extracts to microcentrifuge tubes.
-
Neutralize the extracts by adding a KOH/HEPES solution.
-
Prepare Dowex AG1-X8 columns and wash them with deionized water.
-
Apply the neutralized cell extracts to the columns. The negatively charged inositol phosphates will bind to the anion-exchange resin.
-
Wash the columns with water and then with a low-salt buffer (e.g., 60 mM ammonium (B1175870) formate/5 mM sodium tetraborate) to remove unbound substances.
-
Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
-
Quantification:
-
Collect the eluates into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Plot the CPM values against the logarithm of the AMG 837 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: HTRF-Based Inositol Monophosphate (IP1) Accumulation Assay
This protocol utilizes a competitive immunoassay with Homogeneous Time-Resolved Fluorescence (HTRF) technology to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. This method is non-radioactive and well-suited for high-throughput screening.
Materials:
-
A9_GPR40 cells
-
Cell culture medium
-
Assay buffer (e.g., HBSS)
-
IP-One HTRF Assay Kit (containing IP1 standard, anti-IP1 antibody-Cryptate, IP1-d2, stimulation buffer with LiCl, and lysis buffer)
-
AMG 837
-
White, low-volume 384-well plates
-
HTRF-compatible microplate reader
Experimental Workflow:
Caption: Workflow for HTRF-based IP1 assay.
Procedure:
-
Cell Seeding:
-
Seed A9_GPR40 cells into white, low-volume 384-well plates at a predetermined optimal density.
-
Incubate overnight at 37°C in a CO2 incubator.
-
-
Assay Execution:
-
Prepare serial dilutions of AMG 837 in the stimulation buffer provided in the kit (which contains LiCl).
-
Remove the cell culture medium from the wells.
-
Add the AMG 837 dilutions and controls (vehicle and maximum stimulation) to the wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Following the stimulation, add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate, pre-mixed in lysis buffer) to each well according to the kit manufacturer's instructions.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
A decrease in the HTRF ratio corresponds to an increase in IP1 accumulation.
-
Plot the HTRF ratio against the logarithm of the AMG 837 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
The inositol phosphate accumulation assay is a critical tool for characterizing the functional activity of GPR40 agonists like AMG 837. Both the traditional radiolabeling and the modern HTRF-based methods provide reliable and quantitative data on the activation of the Gq signaling pathway. The choice of method will depend on the specific experimental needs, throughput requirements, and available laboratory equipment. The protocols and data presented here serve as a comprehensive guide for researchers investigating the pharmacology of GPR40 and the therapeutic potential of its agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 4. Importance of Radioactive Labelling to Elucidate Inositol Polyphosphate Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 8. GPCR Assay Services - Creative Biolabs [creative-biolabs.com]
- 9. Phosphatidylinositol Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. IP accumulation assay [bio-protocol.org]
Application Note: High-Throughput Calcium Flux Assay for the Characterization of GPR40/FFA1 Receptor Agonists Using AMG 837
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), is a promising therapeutic target for type 2 diabetes.[1][2] Activation of GPR40 in pancreatic β-cells by free fatty acids or synthetic agonists potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[1][3][4][5] AMG 837 calcium hydrate (B1144303) is a potent and selective partial agonist of the GPR40/FFA1 receptor.[1][2][6][7] This application note provides a detailed protocol for a cell-based calcium flux assay to characterize the activity of GPR40 agonists, such as AMG 837. This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation, providing a robust and high-throughput method for compound screening and pharmacological characterization.
The GPR40 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein.[3] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[3][5] This increase in intracellular calcium is a key second messenger in the signaling cascade that ultimately enhances insulin secretion.[3][4]
This application note details two common methods for measuring intracellular calcium flux: a fluorescence-based assay using a calcium-sensitive dye like Fluo-4 AM, and a luminescence-based assay using the photoprotein aequorin.
GPR40/FFA1 Signaling Pathway
Caption: GPR40/FFA1 signaling pathway upon agonist binding.
Quantitative Data Summary
The following table summarizes the potency of AMG 837 in inducing calcium flux in various cell lines expressing different species of the GPR40/FFA1 receptor. The data is presented as EC₅₀ values, which represent the concentration of the agonist that gives half-maximal response.
| Receptor Species | Cell Line | Assay Type | EC₅₀ (nM) | Reference |
| Human | CHO | Aequorin | 13.5 ± 0.8 | [1][6] |
| Mouse | CHO | Aequorin | 22.6 ± 1.8 | [6] |
| Rat | CHO | Aequorin | 31.7 ± 1.8 | [6] |
| Dog | CHO | Aequorin | 71.3 ± 5.8 | [6] |
| Rhesus Monkey | CHO | Aequorin | 30.6 ± 4.3 | [6] |
| Human | A9 | Inositol Phosphate | 7.8 ± 1.2 | [1] |
| Mouse (islets) | Primary Islets | Insulin Secretion | 142 ± 20 | [1] |
Note: The potency of AMG 837 can be significantly reduced in the presence of serum albumin due to protein binding.[1][6]
Experimental Protocols
Two detailed protocols for measuring AMG 837-induced calcium flux are provided below. Protocol 1 describes a fluorescence-based assay using Fluo-4 AM, which is widely accessible. Protocol 2 outlines a luminescence-based aequorin assay, which was used in the primary characterization of AMG 837.[1][6]
Protocol 1: Fluorescence-Based Calcium Flux Assay Using Fluo-4 AM
This protocol is adapted for a 96-well or 384-well plate format and is suitable for high-throughput screening.
Materials:
-
Cell Line: A suitable host cell line (e.g., CHO-K1, HEK293) stably or transiently expressing the human GPR40/FFA1 receptor.
-
AMG 837 calcium hydrate: Prepare a stock solution in DMSO.
-
Fluo-4 AM: Calcium-sensitive fluorescent dye.
-
Pluronic F-127: (Optional) To aid in dye loading.
-
Probenecid (B1678239): (Optional) Anion transport inhibitor to improve dye retention in certain cell lines.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Positive Control: A known GPR40 agonist or a calcium ionophore like ionomycin.
-
Negative Control: Vehicle (e.g., DMSO in assay buffer).
-
Microplates: Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescence Plate Reader: With bottom-read capabilities and injectors for compound addition (e.g., FlexStation).
Experimental Workflow:
Caption: Workflow for the Fluo-4 based calcium flux assay.
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the GPR40-expressing cells into black-walled, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the experiment (e.g., 40,000-80,000 cells/well for a 96-well plate).
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Dye Loading Solution:
-
Prepare a 1X assay buffer containing Fluo-4 AM (typically 1-5 µM).
-
(Optional) Add Pluronic F-127 (e.g., 0.02%) to the loading solution to facilitate dye solubilization.
-
(Optional) For cell lines with high anion transporter activity (e.g., CHO), add probenecid (e.g., 2.5 mM) to the loading solution to prevent dye extrusion.
-
-
Dye Loading:
-
Remove the cell culture medium from the plates.
-
Add the Fluo-4 AM dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Prepare positive and negative controls.
-
-
Calcium Flux Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity at an excitation of ~490 nm and an emission of ~525 nm.
-
Establish a baseline fluorescence reading for a few seconds.
-
Use the instrument's injectors to add the AMG 837 dilutions and controls to the cell plate.
-
Immediately and continuously record the fluorescence signal for a period sufficient to capture the peak response and subsequent decline (e.g., 90-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity post-compound addition minus the baseline fluorescence.
-
Plot the ΔF against the logarithm of the AMG 837 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 2: Luminescence-Based Calcium Flux Assay Using Aequorin
This protocol is suitable for cell lines stably co-expressing GPR40 and the photoprotein aequorin.
Materials:
-
Cell Line: A suitable host cell line (e.g., CHO) stably co-expressing the human GPR40/FFA1 receptor and aequorin.
-
This compound: Prepare a stock solution in DMSO.
-
Coelenterazine (B1669285) h: Aequorin substrate.
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Positive Control: A known GPR40 agonist or ATP.
-
Negative Control: Vehicle (e.g., DMSO in assay buffer).
-
Microplates: White, opaque-bottom 96-well or 384-well plates.
-
Luminometer: With injectors for compound addition.
Procedure:
-
Cell Preparation:
-
Culture the GPR40-aequorin expressing cells to ~80% confluency.
-
Harvest the cells and seed them into white, opaque-bottom microplates (e.g., 40,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Coelenterazine Loading:
-
On the day of the assay, prepare a 5 µM solution of coelenterazine h in the assay buffer.
-
Remove the culture medium and add the coelenterazine solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in the dark. This step reconstitutes the active aequorin photoprotein.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Luminescence Measurement:
-
Place the cell plate in the luminometer.
-
Use the instrument's injectors to add the AMG 837 dilutions and controls.
-
Immediately measure the luminescent signal continuously for 30-60 seconds to capture the peak response.
-
-
Data Analysis:
-
The luminescent signal is typically integrated over the measurement period (Area Under the Curve, AUC).
-
Plot the AUC against the logarithm of the AMG 837 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Conclusion
The calcium flux assay is a robust and reliable method for characterizing the pharmacological activity of GPR40/FFA1 receptor agonists like AMG 837. Both the fluorescence-based (Fluo-4) and luminescence-based (aequorin) protocols provide sensitive and reproducible results suitable for high-throughput screening and detailed pharmacological studies. The choice of method will depend on the available instrumentation and cell lines. Careful optimization of cell density, dye/substrate loading, and compound concentrations is crucial for obtaining high-quality data.
References
Application Notes and Protocols: AMG 837 in Rodent Models
These application notes provide detailed protocols for the dosage and administration of AMG 837, a novel GPR40/FFA1 agonist, in mice and rats for metabolic research. The included information is intended for researchers, scientists, and drug development professionals.
Introduction
AMG 837 is a potent and orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2] Activation of GPR40 in pancreatic β-cells enhances glucose-stimulated insulin (B600854) secretion (GSIS).[3][4] Preclinical studies in rodent models of type 2 diabetes have demonstrated that AMG 837 can effectively lower blood glucose levels by potentiating insulin secretion in a glucose-dependent manner.[1][5] This document outlines recommended dosages, administration routes, and experimental protocols for evaluating the efficacy of AMG 837 in mice and rats.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of AMG 837 in rodents based on published studies.
Table 1: Pharmacokinetics of AMG 837 in Rats
| Parameter | Value | Species/Strain | Dose | Route of Administration | Reference |
| Oral Bioavailability (%F) | 84% | Sprague-Dawley Rat | 0.5 mg/kg | Oral | [3][6] |
| Cmax (Total Plasma) | 1.4 µM | Sprague-Dawley Rat | 0.5 mg/kg | Oral | [3][6] |
Table 2: Single-Dose Oral Administration in Rats for Glucose Tolerance Tests
| Species/Strain | Doses | Administration Details | Key Findings | Reference |
| Sprague-Dawley Rats | 0.03, 0.1, 0.3 mg/kg | Oral gavage 30 minutes prior to intraperitoneal glucose challenge. | Dose-dependent improvement in glucose tolerance and increased glucose-stimulated insulin secretion.[3][7] | [3][7] |
| Zucker Fatty (fa/fa) Rats | 0.3, 1, 3 mg/kg | Oral gavage 30 minutes prior to an intraperitoneal glucose challenge.[3][7] | Lowered glucose excursions and increased plasma insulin levels post-glucose challenge.[3][7] | [3][7] |
Table 3: Chronic Daily Dosing in Zucker Fatty Rats
| Dose | Duration | Administration Details | Key Findings | Reference |
| 0.03, 0.1, 0.3 mg/kg | 21 days | Once daily by oral gavage. | Sustained improvement in glucose tolerance. No significant effect on body weight.[3][6] | [3][6] |
Experimental Protocols
Preparation of AMG 837 Dosing Solution
For oral administration, AMG 837 can be formulated as a suspension. A recommended vehicle is a mixture of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water.
Materials:
-
AMG 837 compound
-
Carboxymethylcellulose (CMC)
-
Tween 80
-
Sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Calculate the required amount of AMG 837 based on the desired concentration and final volume.
-
Prepare the vehicle by dissolving 0.5 g of CMC and 0.25 mL of Tween 80 in 100 mL of sterile water. Mix thoroughly until a homogenous suspension is formed.
-
Weigh the calculated amount of AMG 837.
-
Levigate the AMG 837 powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform suspension.
-
Stir the final suspension for at least 30 minutes before administration.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
This protocol is used to assess the effect of AMG 837 on glucose tolerance.
Animals:
-
8-week-old male Sprague-Dawley rats or Zucker fatty (fa/fa) rats.
-
Animals should be fasted overnight (approximately 16 hours) with free access to water before the experiment.
Materials:
-
AMG 837 dosing solution
-
Vehicle control solution
-
Glucose solution (e.g., 20% D-glucose in sterile saline)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Fast the rats overnight.
-
Record the baseline body weight of each animal.
-
Administer AMG 837 or vehicle control via oral gavage at the desired dose (e.g., 0.03, 0.1, 0.3 mg/kg for Sprague-Dawley rats; 0.3, 1, 3 mg/kg for Zucker fatty rats).[3][7] The volume is typically 5-10 mL/kg.
-
Thirty minutes after drug administration, collect a baseline blood sample (t= -30 min) from the tail vein.
-
Administer a glucose challenge via intraperitoneal (IP) injection (e.g., 2 g/kg body weight). This time point is considered t=0 min.
-
Collect blood samples at various time points post-glucose challenge, for example, at 15, 30, 60, and 120 minutes.
-
Measure blood glucose levels immediately using a glucometer.
-
For insulin measurement, centrifuge the blood samples to separate plasma and store at -80°C until analysis by ELISA or other appropriate methods.
-
Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.
Signaling Pathway and Experimental Workflow Diagrams
AMG 837 Signaling Pathway in Pancreatic β-Cells```dot
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. [논문]AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents [scienceon.kisti.re.kr]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
Application Notes and Protocols for Preparing AMG 837 Calcium Hydrate Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of AMG 837 calcium hydrate (B1144303) solutions for various experimental settings. AMG 837 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] It enhances glucose-stimulated insulin (B600854) secretion, making it a valuable tool for research in type 2 diabetes and related metabolic disorders.[1][3][4]
Chemical Properties and Solubility
AMG 837 is available in different forms, including the free acid, sodium salt, hemicalcium salt, and calcium hydrate.[5] This document focuses on the calcium hydrate form.
| Property | Value | Source |
| Synonyms | AMG837, AMG-837 | [5][6] |
| CAS Number | 1259389-38-2 | [5][6][7] |
| Molecular Formula | C₅₂H₄₂CaF₆O₇ | [5][6] |
| Molecular Weight | 932.97 g/mol | [5] |
| Appearance | White solid powder | [6] |
| Solubility | Soluble in DMSO (≥ 42 mg/mL), not in water | [6][7] |
| Purity | ≥98% |
Experimental Protocols
Preparation of AMG 837 Calcium Hydrate Stock Solutions for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), which is suitable for long-term storage and subsequent dilution into aqueous media for cell-based experiments.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration is 10 mM or 100 mM. Given the solubility of ≥ 42 mg/mL (which corresponds to ≥ 45 mM), preparing a 10 mM or 25 mM stock solution is readily achievable.[7]
-
Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of high-quality DMSO to the tube. Using newly opened DMSO is recommended as it is hygroscopic and absorbed water can affect solubility.[7]
-
Dissolve the Compound: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[7][8] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7][8]
Example Calculation for a 10 mM Stock Solution:
-
Molecular Weight of this compound = 932.97 g/mol
-
To prepare 1 mL of a 10 mM solution, you need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 932.97 g/mol * 1 mL = 0.0093297 g = 9.33 mg
-
-
Weigh 9.33 mg of this compound and dissolve it in 1 mL of DMSO.
Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into aqueous cell culture media to achieve the desired final concentration for treating cells.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Solubility in Aqueous Media: AMG 837 is poorly soluble in water.[6] When diluting the DMSO stock into aqueous media, ensure rapid mixing to prevent precipitation.
Procedure:
-
Thaw the Stock Solution: Thaw a single aliquot of the frozen AMG 837 stock solution at room temperature.
-
Perform Serial Dilutions (if necessary): If the final desired concentration is very low, it is recommended to perform an intermediate dilution of the stock solution in DMSO or cell culture medium.
-
Final Dilution: Directly add the required volume of the stock solution to the pre-warmed cell culture medium and mix immediately and thoroughly.
-
Apply to Cells: Add the final working solution to your cell cultures.
Example Dilution for a 10 µM Working Solution:
-
Starting with a 10 mM stock solution.
-
To prepare 1 mL of a 10 µM working solution, you need to perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
The final DMSO concentration will be 0.1%.
Preparation of a Suspended Solution for In Vivo Experiments
This protocol provides a method for preparing a suspended solution of this compound suitable for oral gavage or intraperitoneal injection in animal models.[7]
Materials:
-
This compound
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure (for a 2.5 mg/mL suspended solution): [7]
-
Prepare a 25 mg/mL DMSO Stock: Dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
Vehicle Preparation: In a sterile tube, combine the following in the specified order, mixing thoroughly after each addition:
-
400 µL of PEG300
-
100 µL of the 25 mg/mL AMG 837 DMSO stock solution
-
50 µL of Tween-80
-
-
Final Formulation: Add 450 µL of saline to the mixture to bring the total volume to 1 mL.
-
Homogenize: Vortex the solution vigorously to ensure a uniform suspension. This formulation can be used for oral and intraperitoneal injections.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for AMG 837 from various studies.
Table 1: In Vitro Potency of AMG 837
| Assay | Species/Cell Line | Parameter | Value | Source |
| [³⁵S]-GTPγS Binding | Human GPR40 (A9 cells) | EC₅₀ | 1.5 ± 0.1 nM | [1][9] |
| Inositol (B14025) Phosphate Accumulation | Human GPR40 (A9 cells) | EC₅₀ | 7.8 ± 1.2 nM | [3] |
| Calcium Flux | Human GPR40 (CHO cells) | EC₅₀ | 13.5 nM | [7] |
| Calcium Flux | Mouse GPR40 (CHO cells) | EC₅₀ | 22.6 nM | [7] |
| Calcium Flux | Rat GPR40 (CHO cells) | EC₅₀ | 31.7 nM | [7] |
| Insulin Secretion | Isolated Mouse Islets | EC₅₀ | 142 ± 20 nM | [7][9] |
| [³H]AMG 837 Binding | Human FFA1 Receptor | pIC₅₀ | 8.13 | [7][10][11] |
Table 2: In Vivo Efficacy and Dosing of AMG 837
| Animal Model | Dosing Regimen | Effect | Source |
| Sprague-Dawley Rats | 0.03-0.3 mg/kg (single p.o.) | Improved glucose tolerance and enhanced insulin secretion. | [7][10] |
| Zucker Fatty Rats | 0.03-0.3 mg/kg (p.o. daily for 21 days) | Reduced glucose levels and increased insulin levels following a glucose challenge. | [7][10] |
| Rats | 0.5 mg/kg (p.o.) | Excellent oral bioavailability (F=84%) with a total plasma Cmax of 1.4 µM. | [3][7][10] |
Visualizations
GPR40 Signaling Pathway
The following diagram illustrates the signaling pathway activated by AMG 837 upon binding to the GPR40 receptor. Activation of GPR40, which is coupled to Gαq, leads to the activation of Phospholipase C (PLC).[3][12][13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC).[12][13] This cascade ultimately leads to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[3][13]
Caption: GPR40 signaling cascade initiated by AMG 837.
Experimental Workflow for Solution Preparation
This diagram outlines the general workflow for preparing this compound solutions for both in vitro and in vivo experiments.
Caption: Workflow for preparing AMG 837 solutions.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 2. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medkoo.com [medkoo.com]
- 6. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CAS RN 1259389-38-2 | Fisher Scientific [fishersci.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Using AMG 837 in Isolated Pancreatic Islets
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 is a potent and orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] GPR40 is predominantly expressed on the surface of pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[1][3] Activation of GPR40 by agonists like AMG 837 has been shown to enhance insulin secretion in a glucose-dependent manner, making it a therapeutic target for type 2 diabetes.[1][3] This glucose dependency is a key advantage, as it may reduce the risk of hypoglycemia compared to other secretagogues like sulfonylureas.[1][3]
These application notes provide detailed protocols for the use of AMG 837 in isolated rodent pancreatic islets to study its effects on insulin secretion. The protocols cover islet isolation, treatment with AMG 837, and subsequent measurement of insulin release.
Data Presentation
The following table summarizes the quantitative data regarding the potency of AMG 837 in both cell-based assays and isolated primary islets.
| Parameter | Cell Type/System | EC50 Value (nM) | Reference |
| Aequorin Ca2+ Flux | CHO cells expressing human GPR40 | 13.5 | [4] |
| Insulin Secretion | Isolated mouse islets (at 16.7 mM glucose) | 142 ± 20 | [1][5] |
| Aequorin Ca2+ Flux (in the presence of 0.625% delipidated HSA) | CHO cells expressing human GPR40 | 210 ± 12 | [1] |
Signaling Pathway and Experimental Workflow
GPR40 Signaling Pathway Activated by AMG 837
Caption: GPR40 signaling cascade in pancreatic β-cells upon AMG 837 binding.
Experimental Workflow for GSIS Assay with AMG 837
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with AMG 837
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2][3] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097), making it an invaluable tool for bioconjugation, drug discovery, and materials science.[1][4]
AMG 837 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[5][6][7] Its chemical structure, (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)-phenyl)hex-4-ynoic acid, critically contains a terminal alkyne group.[5][8][9] This intrinsic feature makes AMG 837 an ideal candidate for modification using the CuAAC reaction. These application notes provide a framework for leveraging CuAAC to conjugate AMG 837, enabling the development of novel molecular probes, targeted drug delivery systems, and functionalized derivatives for advanced research.
Principle and Mechanism
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly accelerated version of the Huisgen 1,3-dipolar cycloaddition.[1] The mechanism involves a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[2][10] The copper(I) species coordinates with the terminal alkyne of AMG 837 to form a copper-acetylide intermediate. This intermediate then readily reacts with an azide-functionalized molecule to form a stable triazole ring, regenerating the catalyst for subsequent cycles. The use of a copper(I)-stabilizing ligand, such as THPTA or TBTA, can further accelerate the reaction and protect sensitive biomolecules from oxidative damage.[2][11][12]
Pharmacological Action of AMG 837
AMG 837 acts as a partial agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β-cells.[5][13] Activation of GPR40 by AMG 837 stimulates a Gαq-protein-coupled signaling cascade.[5][14] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), which potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[5][14] This glucose-dependent mechanism of action makes GPR40 agonists like AMG 837 an attractive therapeutic strategy for type 2 diabetes.[5][13]
Potential Applications
The ability to conjugate AMG 837 to other molecules opens up numerous research and development avenues:
-
Molecular Probes: Linking AMG 837 to fluorescent dyes or biotin (B1667282) enables the creation of probes for receptor tracking, binding assays, and target validation studies.
-
Pharmacokinetic (PK) Modification: Conjugation to polymers like polyethylene (B3416737) glycol (PEG) can modify the solubility, stability, and half-life of AMG 837.
-
Targeted Delivery: Attaching AMG 837 to larger drug carriers or antibodies could be explored for tissue-specific targeting, although this is a less common application for small molecule agonists.
-
Activity-Based Probes: Designing conjugates that bind irreversibly to the GPR40 receptor upon activation could help in identifying and characterizing the binding pocket.
Quantitative Data
The following tables summarize the in vitro pharmacological profile of AMG 837 and provide representative data for typical CuAAC reactions based on published literature.
Table 1: In Vitro Activity of AMG 837
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| Inositol Phosphate Accumulation | A9_GPR40 | EC₅₀ | 7.8 ± 1.2 | [9] |
| Aequorin Ca²⁺ Flux (0.01% HSA) | CHO | EC₅₀ | 12 ± 1.0 | [5][15] |
| Aequorin Ca²⁺ Flux (0.625% HSA) | CHO | EC₅₀ | 210 ± 12 | [5] |
| Aequorin Ca²⁺ Flux (100% Human Serum) | CHO | EC₅₀ | 2,140 ± 310 | [8] |
| Insulin Secretion (Mouse Islets) | Primary Cells | EC₅₀ | 142 ± 20 | [5] |
HSA: Human Serum Albumin. Potency is significantly affected by protein binding.[5][8]
Table 2: Example CuAAC Reaction Parameters (Literature-Derived)
| Reactants | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Small Molecule-Alkyne + Azide-Probe | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O | 1 - 12 | >90 | [1] |
| Protein-Alkyne + Azide-Fluorophore | CuSO₄ / THPTA / Sodium Ascorbate | Aqueous Buffer | 1 | >95 | [16][17] |
| Antibody-Alkyne + Azide-Drug | CuSO₄ / THPTA / Sodium Ascorbate | PBS | 0.5 - 1 | >90 | [11] |
These are representative conditions and should be optimized for the specific conjugation of AMG 837.
Experimental Protocols
This section provides a detailed protocol for a general CuAAC reaction to conjugate AMG 837 with an azide-functionalized molecule (e.g., a fluorescent dye with an azide handle).
Materials and Reagents
-
AMG 837
-
Azide-functionalized molecule of interest (e.g., Azide-Fluor 488)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvents: Dimethylformamide (DMF) or DMSO, and deionized water
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification supplies: HPLC system or appropriate chromatography columns
Preparation of Stock Solutions
-
AMG 837 (Alkyne): Prepare a 10 mM stock solution in DMF or DMSO.
-
Azide-Probe: Prepare a 10 mM stock solution in DMF or DMSO.
-
CuSO₄: Prepare a 100 mM stock solution in deionized water.[11]
-
THPTA Ligand: Prepare a 200 mM stock solution in deionized water.[11]
-
Sodium Ascorbate: Prepare a 100 mM stock solution fresh in deionized water just before use.[11]
Reaction Protocol
This protocol is for a final reaction volume of 1 mL with a final AMG 837 concentration of 1 mM. Adjust volumes as needed.
-
Combine Reactants: In a microcentrifuge tube, add the following:
-
100 µL of 10 mM AMG 837 stock solution (1.0 equivalent).
-
120 µL of 10 mM Azide-Probe stock solution (1.2 equivalents).
-
747.5 µL of PBS buffer (or other appropriate solvent system like 1:1 t-BuOH/H₂O).
-
-
Prepare Catalyst Premix: In a separate small tube, mix:
-
Add Catalyst: Add the 12.5 µL of the catalyst premix to the main reaction tube containing AMG 837 and the azide.
-
Initiate Reaction: Add 20 µL of freshly prepared 100 mM sodium ascorbate stock solution to the reaction tube.
-
Incubate: Mix the reaction gently by vortexing or inverting. Incubate at room temperature for 1-4 hours. For light-sensitive probes, protect the reaction from light by wrapping the tube in aluminum foil.
Monitoring and Purification
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting materials and the appearance of the triazole product.
-
Purification: Once the reaction is complete, the desired AMG 837-conjugate can be purified from excess reagents and catalyst using reverse-phase High-Performance Liquid Chromatography (HPLC).
Applications in Drug Development
The CuAAC reaction is a powerful tool in drug development.[4][18] By functionalizing AMG 837, researchers can pursue several strategies to enhance its therapeutic potential or to better understand its mechanism of action.
Conclusion
The presence of a terminal alkyne in the structure of AMG 837 makes it an excellent substrate for copper-catalyzed azide-alkyne cycloaddition. This application note provides the foundational protocols and conceptual framework for researchers to utilize CuAAC for the synthesis of novel AMG 837 conjugates. This powerful chemical tool enables the creation of sophisticated molecular probes and modified drug candidates, facilitating deeper investigations into GPR40 pharmacology and accelerating the development of next-generation therapeutics for type 2 diabetes.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 9. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AMG 837 calcium hydrate solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG 837 calcium hydrate (B1144303). The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is AMG 837 and what is its primary mechanism of action?
A1: AMG 837 is a potent and orally bioavailable partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] Its primary mechanism of action involves stimulating the GPR40 receptor, which is highly expressed in pancreatic β-cells.[5] This activation leads to a cascade of intracellular events that enhance glucose-stimulated insulin (B600854) secretion.[1][3][5]
Q2: I am having trouble dissolving AMG 837 calcium hydrate in aqueous buffers for my in vitro experiments. Why is this happening?
A2: this compound is known to be poorly soluble in water and aqueous buffers.[6] This is a common challenge encountered during experimental setup. Direct dissolution in aqueous media will likely result in precipitation or an insoluble suspension.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations of ≥ 42 mg/mL (92.22 mM) and the hemicalcium salt is soluble up to 100 mM.[2][7][8]
Q4: After preparing a DMSO stock, how can I dilute it into my aqueous assay buffer without it precipitating?
A4: To minimize precipitation when diluting a DMSO stock solution into an aqueous buffer, it is crucial to ensure the final concentration of DMSO in the assay medium is low, typically less than 0.5%. It is also recommended to add the DMSO stock to the aqueous buffer with vigorous vortexing or stirring to ensure rapid and uniform dispersion. Performing serial dilutions in the aqueous buffer may also be beneficial.
Troubleshooting Guide: Solubility Issues
This guide provides solutions to common solubility problems encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed immediately upon adding DMSO stock to aqueous buffer. | High final concentration of the compound. Poor mixing. | Ensure the final concentration of AMG 837 is within a workable range for your assay. Add the DMSO stock to the buffer while vortexing to ensure rapid dispersion. Consider a formulation with solubilizing excipients if high concentrations are necessary. |
| Cloudiness or precipitation appears over time in the final working solution. | The compound is coming out of solution at the experimental temperature. | Prepare fresh working solutions immediately before use. If the experiment is long, consider the stability of your formulation at the incubation temperature. The use of surfactants or other solubilizing agents may be necessary. |
| Inconsistent results in cell-based assays. | Inconsistent solubility leading to variable effective concentrations. | Prepare a large batch of the working solution to be used across all replicates and experiments for consistency. Ensure the stock solution is fully dissolved before making dilutions. |
| Difficulty preparing a formulation for in vivo studies. | Poor aqueous solubility prevents the use of simple aqueous vehicles. | Several established formulations can be used for oral administration. These typically involve a combination of solvents, surfactants, and/or cyclodextrins to create a stable suspension or solution. See the detailed protocols below. |
Quantitative Solubility Data
| Compound Form | Solvent | Solubility |
| This compound | DMSO | ≥ 42 mg/mL (92.22 mM)[7][8] |
| AMG 837 hemicalcium salt | DMSO | Soluble to 100 mM[2] |
| This compound | Water | Insoluble[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Formulation for Oral Gavage (in vivo studies) - Suspension
This protocol is adapted from published preclinical studies.[1]
-
Materials:
-
AMG 837
-
Tween 80
-
Sterile water
-
-
Procedure:
-
Prepare a 1% (w/v) methylcellulose solution in sterile water.
-
Prepare a 1% (v/v) Tween 80 solution in sterile water.
-
Weigh the required amount of AMG 837.
-
Create a paste of the AMG 837 powder with a small amount of the 1% Tween 80 solution.
-
Gradually add the 1% methylcellulose solution to the paste while continuously stirring or vortexing to form a uniform suspension.
-
The final vehicle composition should be 1% methylcellulose and 1% Tween 80.
-
Protocol 3: Formulation for Oral Gavage (in vivo studies) - Clear Solution
This protocol utilizes a cyclodextrin-based vehicle.[7]
-
Materials:
-
This compound
-
DMSO
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For the final formulation, add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD in saline solution (final DMSO concentration will be 10%).
-
Mix thoroughly to obtain a clear solution. This formulation can achieve a solubility of at least 2.5 mg/mL.[7]
-
Visualizations
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade initiated by AMG 837.
Experimental Workflow: In Vitro Solubilization
Caption: Workflow for preparing AMG 837 solutions for in vitro use.
Troubleshooting Logic for Solubility Issues
Caption: Decision tree for troubleshooting AMG 837 solubility.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 837 hemicalcium salt | Free Fatty Acid Receptor Agonists: R&D Systems [rndsystems.com]
- 3. Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 6. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. AMG 837 (calciuM hydrate) | 1259389-38-2 [m.chemicalbook.com]
AMG 837 In Vivo Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing AMG 837 dosage in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AMG 837?
A1: AMG 837 is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] GPR40 is primarily expressed in pancreatic β-cells.[3] Upon binding, AMG 837 potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[1][2][4] This action is glucose-dependent, meaning the effect on insulin secretion is minimal at low glucose concentrations, which may reduce the risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[3][4]
Q2: What are the recommended starting doses for in vivo studies with AMG 837 in rodents?
A2: Based on preclinical studies, recommended starting doses for oral administration in rats are in the range of 0.03 mg/kg to 0.3 mg/kg.[1][5] A dose of 0.3 mg/kg was identified as approaching the maximal efficacious dose in a study with Sprague-Dawley rats.[1] The half-maximal effective dose (ED50) for lowering post-prandial glucose in rats was approximately 0.05 mg/kg.[1][6]
Q3: How should AMG 837 be administered for in vivo studies?
A3: AMG 837 has been shown to have excellent oral bioavailability (F=84% in rats) and is typically administered via oral gavage.[1][7]
Q4: When should measurements be taken after AMG 837 administration in a glucose tolerance test?
A4: In published studies, glucose tolerance tests were initiated 30 minutes after the oral administration of AMG 837.[1][5]
Q5: What is the expected effect of AMG 837 on blood glucose and insulin levels?
A5: Acute administration of AMG 837 is expected to lower glucose excursions during a glucose tolerance test in a dose-dependent manner.[1][2] This is accompanied by a rapid and short-duration increase in plasma insulin levels following the glucose challenge.[1] Importantly, AMG 837 administration alone (without a glucose challenge) did not affect baseline glucose levels.[1]
Q6: Is there evidence of tachyphylaxis (loss of efficacy) with chronic dosing of AMG 837?
A6: Preclinical studies have shown that the efficacy of AMG 837 in improving glucose tolerance is maintained following daily dosing for 21 days in Zucker fatty rats, suggesting a lack of tachyphylaxis.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No significant effect on glucose levels observed. | Suboptimal Dose: The dose may be too low for the specific animal model or strain. | Gradually increase the dose. Doses up to 0.3 mg/kg have been shown to be effective in rats.[1] Consider that the maximally efficacious dose in a high-fat diet-induced diabetic mouse model was found to be ≥60 mg/kg, suggesting model-specific differences.[8] |
| Timing of Glucose Challenge: The glucose challenge may be administered too early or too late relative to the peak plasma concentration of AMG 837. | Administer the glucose challenge 30 minutes after oral gavage of AMG 837, as this has been shown to be effective.[1] | |
| Plasma Protein Binding: AMG 837 activity is reduced in the presence of serum albumin.[1][3][4] High plasma protein binding can decrease the free concentration of the drug available to interact with GPR40. | While this is an inherent property of the compound, ensure that the administered dose is sufficient to achieve an effective free plasma concentration. Refer to published pharmacokinetic data. | |
| High variability in animal responses. | Animal Model Variability: Different rodent strains or models of diabetes may respond differently to GPR40 agonists. | Ensure the use of a well-characterized and appropriate animal model. The activity of AMG 837 has been demonstrated in both normal Sprague-Dawley rats and obese Zucker fatty rats.[1][2] |
| Gavage Technique: Improper oral gavage technique can lead to inconsistent dosing and absorption. | Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach. | |
| Unexpected toxicity or adverse effects. | Off-target effects or inherent toxicity: Although preclinical studies in rodents did not report significant toxicity, Phase 1 clinical trials with AMG 837 were discontinued, potentially due to toxicity concerns.[9] | Closely monitor animals for any signs of distress or adverse effects. If toxicity is observed, consider reducing the dose or discontinuing the study. It is important to be aware of the clinical development history of the compound. |
Data Presentation
Table 1: In Vivo Efficacy of AMG 837 in Sprague-Dawley Rats (Acute Dosing) [1]
| Dose (mg/kg) | Glucose AUC Improvement (%) |
| 0.03 | 3.9 |
| 0.1 | 14.5 (p<0.05) |
| 0.3 | 18.8 (p<0.01) |
Table 2: In Vivo Efficacy of AMG 837 in Zucker Fatty Rats (21-Day Dosing) [1][4]
| Dose (mg/kg) | Glucose AUC Decrease on Day 1 (%) | Glucose AUC Decrease on Day 21 (%) |
| 0.03 | 17 | 7 |
| 0.1 | 34 (p<0.001) | 15 (p<0.05) |
| 0.3 | 39 (p<0.001) | 25 (p<0.001) |
Table 3: Pharmacokinetic Parameters of AMG 837 in Rats [1]
| Parameter | Value |
| Oral Bioavailability (%F) | 84 |
| Cmax after 0.5 mg/kg oral dose (µM) | 1.4 |
Experimental Protocols
Intraperitoneal Glucose Tolerance Test (IPGTT) with AMG 837
This protocol is based on the methodology described by Lin et al., 2011.[1][5]
-
Animal Model: Use either normal (e.g., Sprague-Dawley) or diabetic/obese (e.g., Zucker fatty) rats. House animals under standard conditions and acclimate them to handling.
-
Fasting: Fast animals overnight (e.g., 16 hours) prior to the experiment, with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample (t = -30 min) from the tail vein to measure basal glucose and insulin levels.
-
AMG 837 Administration: Administer AMG 837 or vehicle control via oral gavage at the desired dose (e.g., 0.03, 0.1, or 0.3 mg/kg).
-
Glucose Challenge: 30 minutes after drug administration (t = 0 min), administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection.
-
Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 5, 15, 30, 60, and 120 minutes).
-
Analysis: Measure blood glucose concentrations at each time point. Plasma can be separated for subsequent insulin measurement using an appropriate assay (e.g., ELISA).
-
Data Interpretation: Calculate the area under the curve (AUC) for glucose to assess the effect of AMG 837 on glucose tolerance.
Mandatory Visualizations
Caption: AMG 837 Signaling Pathway in Pancreatic β-cells.
Caption: Workflow for an In Vivo Glucose Tolerance Test with AMG 837.
Caption: Troubleshooting Logic for Suboptimal AMG 837 Efficacy.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
AMG 837 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability in solution and proper storage conditions for AMG 837. Additionally, it offers troubleshooting guides and answers to frequently asked questions to ensure the successful execution of experiments involving this potent GPR40 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of AMG 837?
A1: AMG 837 is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.
Q2: How should solid AMG 837 be stored?
A2: Solid AMG 837 should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.
Q3: What are the recommended storage conditions for AMG 837 stock solutions?
A3: Prepared stock solutions of AMG 837 in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 0 - 4°C is suitable. For long-term storage, -20°C is recommended for up to a month, and -80°C for up to six months.[1]
Q4: Is AMG 837 stable in aqueous solutions?
A4: While specific quantitative stability data in various aqueous buffers is not extensively published, it is a common practice to dilute the DMSO stock solution into an aqueous buffer like Hank's Balanced Salt Solution (HBSS) for immediate use in cell-based assays.[2] It is advisable to prepare fresh dilutions for each experiment and not to store AMG 837 in aqueous solutions for extended periods.
Q5: Can AMG 837 be used for in vivo studies?
A5: Yes, AMG 837 is orally bioavailable and has been used in rodent models.[2][3] For in vivo experiments, it is recommended to prepare the dosing solution fresh on the day of use.
Data Presentation: Storage Conditions Summary
| Form | Storage Temperature | Duration | Reference |
| Solid | 0 - 4°C | Short-term (days to weeks) | MedKoo Biosciences |
| Solid | -20°C | Long-term (months to years) | MedKoo Biosciences |
| Stock Solution (in DMSO) | 0 - 4°C | Short-term (days to weeks) | MedKoo Biosciences |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution into aqueous buffer. | The solubility of AMG 837 is lower in aqueous solutions compared to DMSO. The final concentration in the aqueous buffer may be too high. | - Ensure the final DMSO concentration in the aqueous solution is low and compatible with your experimental system (typically <0.5%).- Prepare the final dilution just before use.- Consider gentle warming or vortexing to aid dissolution, but be mindful of potential degradation with heat. |
| Inconsistent or lower-than-expected activity in cell-based assays. | - Degradation: AMG 837 may have degraded due to improper storage or prolonged exposure to aqueous environments.- Binding to plastics: Hydrophobic compounds can adsorb to plastic surfaces.- Interaction with serum proteins: AMG 837 is known to bind to serum albumin, which can reduce its free concentration and apparent potency.[2][4] | - Use freshly prepared dilutions for each experiment.- Prepare stock solutions from solid compound that has been stored correctly.- Use low-binding microplates and pipette tips.- When performing assays in the presence of serum, be aware that the effective concentration of free AMG 837 will be lower. Conduct dose-response experiments to determine the optimal concentration under your specific assay conditions. |
| Difficulty dissolving solid AMG 837. | The compound may have absorbed moisture. | Ensure the compound is brought to room temperature before opening the vial to prevent condensation. Use anhydrous DMSO for dissolution. |
Experimental Protocols & Methodologies
AMG 837 has been utilized in various in vitro assays to characterize its activity as a GPR40 agonist. Below are generalized methodologies for key experiments.
GPR40 Activation Assays
AMG 837's agonistic activity at the GPR40 receptor can be assessed through several functional assays, including GTPγS binding, inositol (B14025) phosphate (B84403) (IP) accumulation, and intracellular calcium flux measurements.[2][3]
1. GTPγS Binding Assay: This assay measures the activation of G proteins coupled to the receptor.
-
Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP (or a non-hydrolyzable analog like [³⁵S]GTPγS).
-
General Workflow:
-
Prepare membranes from cells overexpressing the GPR40 receptor.
-
Incubate the membranes with varying concentrations of AMG 837 in the presence of [³⁵S]GTPγS and GDP.
-
Separate bound from free [³⁵S]GTPγS.
-
Quantify the amount of bound [³⁵S]GTPγS using scintillation counting.
-
2. Inositol Phosphate (IP) Accumulation Assay: This assay measures the activation of the Gq signaling pathway.
-
Principle: Gq activation leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
General Workflow:
-
Culture cells expressing GPR40.
-
Label the cells with myo-[³H]inositol.
-
Treat the cells with different concentrations of AMG 837 in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extract and separate the accumulated [³H]inositol phosphates.
-
Quantify the radioactivity.
-
3. Intracellular Calcium (Ca²⁺) Flux Assay: This is another method to assess Gq pathway activation.
-
Principle: IP₃ generated upon Gq activation binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm.
-
General Workflow:
-
Load GPR40-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of AMG 837.
-
Measure the change in fluorescence intensity over time using a plate reader.
-
Visualizations
Caption: GPR40 signaling pathway activated by AMG 837.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.plos.org [journals.plos.org]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
Troubleshooting inconsistent results in AMG 837 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with AMG 837, a potent GPR40/FFA1 agonist.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with AMG 837, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected potency (EC50) in in-vitro assays.
-
Question: Why is the observed EC50 of AMG 837 in our cell-based assays significantly higher than reported values?
-
Potential Cause 1: Presence of Serum or Albumin. AMG 837 is highly bound to plasma proteins, particularly albumin.[1][2] This binding reduces the free concentration of AMG 837 available to interact with the GPR40 receptor, leading to a right-ward shift in the dose-response curve and a higher apparent EC50. For instance, the EC50 of AMG 837 in a GPR40 aequorin assay was found to be approximately 180-fold less potent when tested in the presence of 100% human serum compared to a low-albumin condition.[2]
-
Solution: Whenever possible, conduct in-vitro assays in serum-free or low-albumin (e.g., 0.01% w/v HSA) conditions to minimize protein binding effects.[1][2] If the presence of serum is necessary for cell health, ensure the concentration is consistent across all experiments and control for its effect.
-
Potential Cause 2: Low GPR40 Receptor Expression. As a partial agonist, the maximal effect (Emax) and potency of AMG 837 are highly dependent on the level of GPR40 expression in the experimental cell line.[1][3] Cell lines with lower receptor density will exhibit a reduced response to AMG 837 compared to full agonists.
-
Solution: Use a cell line with robust and validated GPR40 expression. Consider using a plasmid titration to determine the optimal level of GPR40 expression for your assay.[1][2]
-
Potential Cause 3: Glucose Concentration. The insulinotropic action of GPR40 agonists like AMG 837 is glucose-dependent.[2][4] In pancreatic beta-cell-based assays, the potentiation of insulin (B600854) secretion by AMG 837 will be minimal at low glucose concentrations (≤5.6 mM).[2]
-
Solution: Ensure that assays designed to measure insulin secretion are performed at a stimulatory glucose concentration (typically ≥8.3 mM) to observe the full effect of AMG 837.[2]
-
Issue 2: High variability in in-vivo glucose-lowering effects.
-
Question: We are observing significant variability in the glucose-lowering effects of AMG 837 in our rodent models. What could be the cause?
-
Potential Cause 1: Animal Model and Disease State. The metabolic state of the animal model can influence the efficacy of AMG 837. For example, the insulin-resistant Zucker fatty (fa/fa) rat model may respond differently than normal Sprague-Dawley rats.[1][5] Progressive insulin resistance in the animal model over the course of a study can also impact results.[1]
-
Solution: Carefully select the animal model to match the research question. Monitor and report the baseline metabolic characteristics of the animals. Ensure consistency in the age, weight, and health status of the animals used in the study.
-
Potential Cause 2: Dosing and Formulation. AMG 837 has excellent oral bioavailability.[1] However, inconsistencies in oral gavage technique or the vehicle used for formulation can lead to variable absorption and exposure.
-
Solution: Use a consistent and validated vehicle for oral administration. Ensure proper training on oral gavage techniques to minimize variability. Consider measuring plasma levels of AMG 837 to correlate exposure with efficacy.
-
Issue 3: Unexpected off-target or toxic effects.
-
Question: Are there any known off-target effects or potential for toxicity with AMG 837?
-
Potential Cause: GPR40 Expression in Other Tissues. GPR40 is also expressed in tissues other than pancreatic β-cells, such as enteroendocrine cells, immune cells, and certain neurons.[1] While AMG 837 is a partial agonist, its effects in these tissues could contribute to unexpected physiological responses.
-
Solution: Be aware of the known expression pattern of GPR40 and consider potential on-target effects in different tissues when interpreting in-vivo data.
-
Potential Cause: Compound Class-Related Toxicities. Some GPR40 agonists, like TAK-875, were discontinued (B1498344) due to liver toxicity.[6][7][8] This has been linked to the formation of reactive acyl glucuronide metabolites from the carboxylic acid moiety, a common feature of many GPR40 agonists.[6]
-
Solution: While specific toxicity data for AMG 837 in humans is not widely published, it is prudent to monitor for potential liver toxicity in long-term in-vivo studies by measuring liver enzymes.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AMG 837?
A1: AMG 837 is a partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[9] GPR40 is coupled to the Gαq class of G-proteins.[1] Upon binding of AMG 837, Gαq is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ is a key signal that potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[1][2]
Q2: How does the partial agonism of AMG 837 affect experimental outcomes?
A2: As a partial agonist, AMG 837 does not produce the same maximal response as a full agonist, even at saturating concentrations.[1][3] The observed effect is highly dependent on the receptor density in the experimental system.[1] In systems with low GPR40 expression, the response to AMG 837 will be lower compared to a full agonist. This is an important consideration when comparing results across different cell lines or tissues.
Q3: What are the key differences between AMG 837 and other GPR40 agonists like TAK-875?
A3: Both AMG 837 and TAK-875 are GPR40 agonists that stimulate glucose-dependent insulin secretion.[7][10] However, they have distinct chemical structures. While both have shown efficacy in preclinical models, the clinical development of TAK-875 was halted due to liver toxicity concerns.[6][7][8] The specific safety profile of AMG 837 in humans has not been as extensively reported in the public domain.
Q4: Can AMG 837 be used in GPR40 knockout models?
A4: Yes, GPR40 knockout models are essential for confirming the on-target activity of AMG 837. Experiments have shown that AMG 837 does not potentiate insulin secretion in islets isolated from GPR40 knockout mice, demonstrating its specificity for the receptor.[1][2][5]
Quantitative Data Summary
Table 1: In-Vitro Potency of AMG 837 in Different Assays
| Assay Type | Cell Line | Condition | EC50 (nM) | Reference |
| Inositol Phosphate Accumulation | A9_GPR40 | 0.01% w/v HSA | 7.8 ± 1.2 | [1][2] |
| Aequorin Ca2+ Flux | CHO-K1 | 0.01% w/v HSA | 11.8 ± 1.2 | [1] |
| Aequorin Ca2+ Flux | CHO-K1 | 100% Human Serum | 2,140 ± 310 | [2] |
| Insulin Secretion | Isolated Mouse Islets | 16.7 mM Glucose | 142 ± 20 | [2] |
Table 2: In-Vivo Efficacy of AMG 837 in an Intraperitoneal Glucose Tolerance Test (IPGTT) in Sprague-Dawley Rats
| AMG 837 Dose | Glucose AUC Improvement (%) | p-value | Reference |
| 0.03 mg/kg | 3.9 | >0.05 | [1] |
| 0.1 mg/kg | 14.5 | <0.05 | [1] |
| 0.3 mg/kg | 18.8 | <0.01 | [1] |
Experimental Protocols
Protocol 1: In-Vitro Calcium Flux Assay
-
Cell Culture: Culture CHO-K1 cells stably expressing GPR40 and aequorin in appropriate media.
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Coelenterazine Loading: On the day of the assay, aspirate the culture medium and replace it with assay buffer (e.g., HBSS) containing coelenterazine. Incubate in the dark at 37°C for 2-4 hours.
-
Compound Preparation: Prepare a serial dilution of AMG 837 in assay buffer containing 0.01% w/v human serum albumin (HSA).
-
Assay Execution: Place the cell plate in a luminometer equipped with an injection port. Inject the AMG 837 dilutions and measure the light emission (luminescence) over time.
-
Data Analysis: Calculate the peak luminescence signal for each concentration of AMG 837. Plot the dose-response curve and determine the EC50 value using a suitable nonlinear regression model.
Protocol 2: In-Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week.
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample from the tail vein.
-
Compound Administration: Administer AMG 837 or vehicle via oral gavage 30 minutes prior to the glucose challenge.[1][5]
-
Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal injection.
-
Blood Sampling: Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose and Insulin Measurement: Measure blood glucose levels using a glucometer. Process plasma samples to measure insulin concentrations using an ELISA kit.
-
Data Analysis: Plot the blood glucose and plasma insulin concentrations over time. Calculate the area under the curve (AUC) for both glucose and insulin. Compare the AUC values between the vehicle- and AMG 837-treated groups using appropriate statistical tests.
Visualizations
Caption: AMG 837 signaling pathway in pancreatic β-cells.
Caption: General experimental workflow for AMG 837.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 7. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
GPR40 Agonist Cell-Based Assay Technical Support Center
Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the screening and characterization of GPR40 agonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by GPR40 agonists?
A1: GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway.[1][2][3] Upon agonist binding, the activated Gαq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4][5] IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels.[2][4] Some GPR40 agonists, particularly full agonists, have also been shown to couple to Gαs, leading to the production of cyclic AMP (cAMP).[6][7]
Figure 1. GPR40 Gαq Signaling Pathway.
Q2: I am observing a low signal-to-noise ratio in my calcium mobilization assay. What are the potential causes and how can I troubleshoot this?
A2: A low signal-to-noise ratio in a calcium mobilization assay can stem from several factors, including issues with the cells, reagents, or assay protocol. Common culprits include low receptor expression, poor cell health, suboptimal dye loading, or compound-related issues.
Troubleshooting Workflow:
Figure 2. Troubleshooting workflow for low signal in calcium assays.
Q3: My GPR40 agonist shows high potency in human cell lines but is significantly weaker in rodent cell lines. Is this expected?
A3: Yes, species-specific differences in GPR40 pharmacology are a known challenge. The potency and efficacy of GPR40 agonists can vary significantly between human, rat, and mouse receptors.[1] This is due to differences in the amino acid sequences of the receptor, which can affect ligand binding and receptor activation. It is crucial to characterize your agonist in cell lines expressing the GPR40 ortholog from the relevant species for your in vivo studies to ensure proper translation of results.
| Compound | Human GPR40 (EC₅₀, nM) | Mouse GPR40 (EC₅₀, nM) | Rat GPR40 (EC₅₀, nM) |
| TAK-875 | 18 | 24 | 33 |
| AM-1638 | 2.8 | 4.3 | 5.1 |
| AMG 837 | 3 | 11 | 13 |
| Data synthesized from multiple sources for illustrative purposes. |
Q4: I am developing an IP-One assay for GPR40 and see high background signal. What could be the cause?
A4: High background in an IP-One (inositol monophosphate) assay can be caused by constitutive receptor activity, high cell density, or issues with the assay reagents.[8]
-
Constitutive Activity: Some GPCRs, including GPR40 in certain expression systems, can exhibit agonist-independent activity, leading to a baseline accumulation of IP1.[8]
-
Cell Density: Seeding too many cells per well can lead to high background signal. It is important to optimize cell density to find a window where the agonist-stimulated signal is robust over the basal signal.
-
Lithium Chloride (LiCl) Incubation: The IP-One assay relies on LiCl to inhibit the degradation of IP1.[5][8][9] The concentration and incubation time with LiCl are critical and should be optimized for your specific cell line.[8]
Troubleshooting Steps:
-
Optimize Cell Number: Perform a cell titration experiment to determine the optimal cell density per well.
-
Optimize LiCl Concentration and Incubation Time: Test a range of LiCl concentrations and incubation times to find the best signal-to-background ratio.[8]
-
Check for Constitutive Activity: If high background persists, consider testing for inverse agonists to see if the basal signal can be reduced.[8]
Q5: Should I include a phosphodiesterase (PDE) inhibitor in my GPR40 cAMP assay?
A5: It depends on the G protein coupling. If you are investigating Gαs coupling of GPR40, including a PDE inhibitor like IBMX is highly recommended.[10] PDEs are enzymes that rapidly degrade cAMP.[10] By inhibiting their activity, you allow for the accumulation of cAMP, which significantly enhances the assay window and sensitivity.[10] For Gαi-coupled assays, where you measure the inhibition of forskolin-stimulated cAMP, a PDE inhibitor is also typically used to ensure the forskolin (B1673556) response is robust.[11][12]
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol outlines a general procedure for measuring intracellular calcium mobilization in response to GPR40 agonist stimulation using a fluorescent dye-based assay.
-
Cell Plating:
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Prepare the calcium-sensitive dye loading solution (e.g., Fluo-4 AM, Cal-520 AM, or a no-wash kit like FLIPR Calcium 6) according to the manufacturer's instructions, often including an anion transport inhibitor like probenecid.[15]
-
Add the dye loading solution to each well (e.g., 100 µL).
-
Incubate for 60-120 minutes at 37°C, 5% CO₂, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.[13][14]
-
-
Compound Addition and Signal Reading:
-
Prepare GPR40 agonist dilutions at the desired concentrations (e.g., 5X final concentration).
-
Place the cell plate into a fluorescence plate reader equipped with injectors (e.g., FlexStation or SpectraMax).
-
Set the instrument to read fluorescence kinetically (e.g., excitation ~485 nm, emission ~525 nm).
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject the agonist compound (e.g., 25 µL of 5X stock) and continue reading the fluorescence signal for 60-180 seconds to capture the peak response.[14]
-
-
Data Analysis:
-
Calculate the response for each well, typically as the maximum fluorescence signal minus the baseline fluorescence.
-
Plot the response against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Protocol 2: IP-One HTRF Assay
This protocol describes the measurement of inositol monophosphate (IP1) accumulation, a stable downstream metabolite of IP3, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Cell Plating:
-
Seed GPR40-expressing cells into a suitable low-volume 384-well white plate at an optimized density.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Cell Stimulation:
-
Cell Lysis and Detection:
-
Signal Reading:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the amount of IP1 produced. Convert the ratio to IP1 concentration using a standard curve run in parallel.
-
Plot the IP1 concentration against the agonist concentration to determine the EC₅₀.
-
Additional Resources
For more in-depth information, please refer to the specific product manuals for your assay kits and instruments. General troubleshooting guides for cell-based assays can also provide valuable insights.[16][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 7. Structural basis for GPR40 allosteric agonism and incretin stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Addressing Off-Target Effects of AMG 837 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG 837. The focus is to anticipate and address potential off-target effects and other experimental challenges to ensure data integrity and proper interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AMG 837?
A1: AMG 837 is a potent, orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] Its primary on-target effect is the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[2][5][6]
Q2: What is the selectivity profile of AMG 837?
A2: AMG 837 is highly selective for GPR40. It has been shown to have no significant activity on related receptors such as GPR41 (FFA2), GPR43 (FFA3), or GPR120 at concentrations up to 10 µM.[2] However, weak inhibition of the α2-adrenergic receptor has been reported.[7]
Q3: Are there known or potential off-target effects I should be aware of when using AMG 837?
A3: Yes, researchers should be mindful of the following potential off-target effects:
-
α2-adrenergic receptor inhibition: AMG 837 has been observed to weakly inhibit the α2-adrenergic receptor.[7] This could be relevant in experimental systems where adrenergic signaling is critical.
-
Potential for Hepatotoxicity: While not definitively reported for AMG 837, other GPR40 agonists with similar chemical structures (containing a carboxylic acid moiety) have been associated with liver toxicity.[1][5][8] This is thought to be due to the formation of reactive acyl glucuronide metabolites.[1]
-
Central Nervous System (CNS) Effects: AMG 837 is a lipophilic molecule with physicochemical properties that suggest it may cross the blood-brain barrier.[3][7] While the exposure of AMG 837 in the CNS has not been explicitly measured in all studies, its potential for CNS penetration could lead to unforeseen neurological or behavioral effects in in vivo experiments.[3]
Q4: My experimental results with AMG 837 are inconsistent or not what I expected based on its primary mechanism. What could be the issue?
A4: Inconsistent results can arise from several factors beyond off-target effects. Consider the following:
-
Compound Stability and Solubility: Ensure that AMG 837 is fully dissolved in your experimental media and is stable under your experimental conditions. Precipitation or degradation can lead to a loss of activity.
-
Vehicle Effects: The vehicle used to dissolve AMG 837 (e.g., DMSO) can have its own biological effects. Always include a vehicle-only control in your experiments.
-
Cellular Context: The expression level of GPR40 in your cell line or tissue of interest will significantly impact the observed potency and efficacy of AMG 837. As a partial agonist, its effects are more sensitive to receptor expression levels.[3]
Troubleshooting Guides
Issue 1: Observing an unexpected phenotype that does not align with GPR40-mediated insulin secretion.
Possible Cause: This could be due to an off-target effect of AMG 837.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a GPR40 knockout/knockdown model system (e.g., cells or animals) to verify if the observed effect is GPR40-dependent. If the phenotype persists in the absence of GPR40, it is likely an off-target effect.
-
Orthogonal Target Validation: Test for activity against the known weak off-target, the α2-adrenergic receptor, using a specific antagonist in your experimental system to see if the unexpected phenotype is reversed.
-
Unbiased Off-Target Screening: If the effect is not explained by the known off-target, consider broader screening approaches to identify novel off-targets. (See Experimental Protocols section for more details).
Issue 2: Signs of cellular stress or toxicity in your in vitro experiments, particularly in liver-derived cells.
Possible Cause: This could be related to the formation of reactive metabolites, a known concern for carboxylic acid-containing compounds.[9][10]
Troubleshooting Steps:
-
Dose-Response and Time-Course Analysis: Carefully titrate the concentration of AMG 837 and the duration of exposure to identify a therapeutic window that minimizes toxicity while maintaining on-target activity.
-
Assess Mitochondrial Function: Perform assays to measure mitochondrial respiration and the production of reactive oxygen species (ROS), as these have been implicated in the hepatotoxicity of other GPR40 agonists.[1]
-
Evaluate Reactive Metabolite Formation: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the formation of acyl glucuronide and other potentially reactive metabolites. (See Experimental Protocols section for more details).
Issue 3: Unexpected behavioral or physiological changes in in vivo animal studies.
Possible Cause: This may be due to the potential CNS penetration of AMG 837.
Troubleshooting Steps:
-
Assess Blood-Brain Barrier Penetration: If feasible, measure the concentration of AMG 837 in the brain and plasma of your experimental animals to determine the brain-to-plasma ratio.
-
Include Behavioral and Neurological Endpoints: Incorporate relevant behavioral tests or neurological assessments into your study design to systematically evaluate potential CNS effects.
-
Consider a Non-CNS Penetrant Analog: If CNS effects are a concern and you are in a drug development setting, consider synthesizing or obtaining a more polar analog of AMG 837 with reduced potential for blood-brain barrier penetration.
Data Presentation
Table 1: In Vitro Potency of AMG 837 on GPR40
| Assay Type | Species | Cell Line | EC50 (nM) | Reference |
| Calcium Flux | Human | CHO | 13.5 | [11] |
| Calcium Flux | Mouse | CHO | 22.6 ± 1.8 | [2] |
| Calcium Flux | Rat | CHO | 31.7 ± 1.8 | [2] |
| GTPγS Binding | Human | - | ~10 | [12] |
| Inositol Phosphate Accumulation | Human | A9 | 7.8 ± 1.2 | [2] |
| Insulin Secretion | Mouse | Primary Islets | 142 ± 20 | [12] |
Table 2: Known Off-Target Activity of AMG 837
| Off-Target | Assay Type | IC50 (µM) | Reference |
| α2-adrenergic receptor | Inhibition | 3 | [7] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify that AMG 837 directly binds to GPR40 in a cellular context.[13][14][15]
Methodology:
-
Cell Treatment: Treat intact cells expressing GPR40 with AMG 837 at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble GPR40 in the supernatant using a specific antibody-based method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble GPR40 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of AMG 837 indicates target engagement.
Protocol 2: Chemoproteomics for Unbiased Off-Target Identification
Objective: To identify novel protein targets of AMG 837 in an unbiased manner.[2][16]
Methodology:
-
Probe Synthesis: Synthesize a photoaffinity-labeled or affinity-based probe version of AMG 837.
-
Cell/Lysate Treatment: Incubate the probe with intact cells or cell lysates. For photoaffinity probes, expose the samples to UV light to induce covalent cross-linking to interacting proteins.
-
Affinity Purification: For affinity-based probes, lyse the cells and enrich the probe-bound proteins using affinity chromatography (e.g., streptavidin beads if the probe is biotinylated).
-
Proteomic Analysis: Elute the captured proteins, digest them into peptides, and identify the proteins using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the identified proteins from the AMG 837 probe pulldown to those from a control pulldown to identify specific interactors.
Protocol 3: In Vitro Assessment of Hepatotoxicity
Objective: To evaluate the potential for AMG 837 to cause liver cell toxicity.
Methodology:
-
Cell Culture: Culture human hepatocytes (e.g., HepG2 or primary human hepatocytes).
-
Compound Treatment: Expose the cells to a range of concentrations of AMG 837 for various durations (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assay: Measure cell viability using a standard assay such as the MTT or LDH release assay.
-
Reactive Metabolite Trapping: Incubate AMG 837 with human liver microsomes in the presence of a trapping agent like glutathione (B108866) (GSH).[17] Analyze the formation of GSH adducts by LC-MS/MS to identify potentially reactive electrophilic metabolites.
-
Mitochondrial Toxicity Assay: Assess changes in mitochondrial membrane potential, oxygen consumption rate, and reactive oxygen species (ROS) production in hepatocytes treated with AMG 837.
Mandatory Visualizations
Caption: On-target signaling pathway of AMG 837 via GPR40 activation.
Caption: Troubleshooting workflow for unexpected phenotypes with AMG 837.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 2. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probe AMG-837 | Chemical Probes Portal [chemicalprobes.org]
- 8. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
- 9. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. axonmedchem.com [axonmedchem.com]
- 12. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. criver.com [criver.com]
- 17. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Improving the efficacy of AMG 837 in cell culture
Welcome to the technical support center for AMG 837. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the efficacy of AMG 837 in your cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of AMG 837 in cell culture experiments.
Q1: Why am I observing lower than expected potency (high EC50) of AMG 837 in my cell-based assays?
A1: Several factors can contribute to a decrease in the apparent potency of AMG 837.
-
Presence of Serum or Albumin: AMG 837 exhibits extensive binding to plasma proteins, particularly albumin.[1][2] This binding sequesters the compound, reducing the free concentration available to interact with the GPR40 receptor. As shown in preclinical studies, the EC50 of AMG 837 can be significantly right-shifted (reduced potency) in the presence of human serum or human serum albumin (HSA).[1][2]
-
Troubleshooting Tip: Whenever possible, perform initial characterization assays in low-serum or serum-free media, or media supplemented with a low concentration of HSA (e.g., 0.01% w/v) to minimize this effect.[1][2] If the experimental design requires the presence of serum, be aware that a higher concentration of AMG 837 will be needed to achieve the desired biological effect.
-
-
Cell Line GPR40 Expression Levels: AMG 837 is a partial agonist of the GPR40 receptor.[1][2][3] The observed efficacy of a partial agonist is highly dependent on the receptor expression level in the cell line being used. Lower GPR40 expression will result in a reduced maximal response.
-
Troubleshooting Tip: Confirm the expression level of GPR40 in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express high levels of GPR40 or a GPR40-overexpressing stable cell line for your experiments.
-
Q2: I am not observing glucose-stimulated insulin (B600854) secretion (GSIS) potentiation with AMG 837. What could be the reason?
A2: The effect of AMG 837 on insulin secretion is glucose-dependent.[2]
-
Inadequate Glucose Concentration: AMG 837 potentiates GSIS at elevated glucose concentrations (typically ≥8.3 mM).[2] At low glucose levels (≤5.6 mM), it does not stimulate insulin secretion, which is a key physiological advantage to reduce the risk of hypoglycemia.[2]
-
Troubleshooting Tip: Ensure your experimental buffer contains a stimulatory concentration of glucose when assessing the effect of AMG 837 on insulin secretion. Perform a glucose dose-response experiment in the presence and absence of AMG 837 to determine the optimal glucose concentration for your specific cell type (e.g., primary islets, MIN6 cells).
-
Q3: How should I prepare and store my AMG 837 stock solutions?
A3: Proper handling and storage are crucial for maintaining the activity of the compound.
-
Solubility: AMG 837 is soluble in DMSO.[4] It is not soluble in water.[4]
-
Preparation Tip: Prepare a high-concentration stock solution in anhydrous DMSO. For working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.1%.
-
-
Storage: Store the solid compound and DMSO stock solutions at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[4] For stock solutions, it is recommended to aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[5]
Q4: Is AMG 837 specific to the GPR40 receptor?
A4: Yes, preclinical studies have demonstrated that AMG 837 is a selective agonist for GPR40 (also known as FFA1).[1] It shows no significant activity on related free fatty acid receptors like GPR41 (FFA2), GPR43 (FFA3), or GPR120 at concentrations up to 10 µM.[1] The effects of AMG 837 are abolished in islets isolated from GPR40 knockout mice, confirming its specificity.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro potency of AMG 837 from various preclinical studies.
Table 1: In Vitro Potency (EC50) of AMG 837 in Different Assays
| Assay Type | Cell Line | Species | EC50 (nM) | Reference |
| GTPγS Binding | A9_GPR40 | Human | 1.5 ± 0.1 | [6] |
| Inositol Phosphate Accumulation | A9_GPR40 | Human | 7.8 ± 1.2 | [1][2] |
| Ca2+ Flux (Aequorin) | CHO (transient) | Human | 13.5 ± 0.8 | [1] |
| Ca2+ Flux (Aequorin) | CHO (transient) | Mouse | 22.6 ± 1.8 | [1] |
| Ca2+ Flux (Aequorin) | CHO (transient) | Rat | 31.7 ± 1.8 | [1] |
| Insulin Secretion | Primary Islets | Mouse | 142 ± 20 | [1][2] |
Table 2: Effect of Serum/Albumin on AMG 837 Potency (Ca2+ Flux Assay)
| Condition | EC50 (nM) | Fold Shift vs. 0.01% HSA | Reference |
| 0.01% HSA | 13.5 ± 0.8 | 1 | [1] |
| 0.625% Delipidated HSA | 210 ± 12 | ~16 | [1][2] |
| 100% Human Serum | 2,140 ± 310 | ~180 | [1][2] |
Key Experimental Protocols
Below are detailed methodologies for common experiments involving AMG 837.
1. Intracellular Calcium Flux Assay (Aequorin)
This protocol is adapted from studies characterizing GPR40 activation.[1]
-
Cell Culture and Transfection:
-
Culture CHO cells in appropriate growth medium.
-
Co-transfect cells with a GPR40 expression plasmid and an aequorin expression plasmid using a suitable transfection reagent.
-
-
Assay Procedure:
-
24 hours post-transfection, harvest cells and resuspend in assay buffer.
-
Incubate cells with coelenterazine (B1669285) (the aequorin substrate) in the dark.
-
Dispense cells into a 96-well plate.
-
Prepare serial dilutions of AMG 837 in assay buffer containing 0.01% HSA.
-
Measure baseline luminescence using a luminometer.
-
Add the AMG 837 dilutions to the wells and immediately measure luminescence for a set duration.
-
Calculate the response as the integral of the luminescence signal over time.
-
Plot the response against the log of the AMG 837 concentration and fit to a four-parameter logistic equation to determine the EC50.
-
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Islets
This protocol is based on methods used to assess the in vitro efficacy of AMG 837.[1][2]
-
Islet Isolation and Culture:
-
GSIS Assay:
-
Handpick islets and place them in a transwell plate.
-
Pre-incubate islets in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with a low glucose concentration (e.g., 2.8 mM) for 1 hour.
-
Prepare KRBH buffer with a stimulatory glucose concentration (e.g., 16.7 mM) containing different concentrations of AMG 837 or vehicle control (DMSO).
-
Remove the pre-incubation buffer and add the treatment buffers to the islets.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
Normalize the secreted insulin to the total insulin content of the islets (determined after cell lysis).
-
Visualizations
Signaling Pathway of AMG 837
Caption: GPR40 signaling cascade initiated by AMG 837.
Experimental Workflow for GSIS Assay
Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
AMG 837 Technical Support Center: Physicochemical Stability of Free Acid vs. Calcium Salt
This technical support center provides researchers, scientists, and drug development professionals with guidance on the physicochemical stability of AMG 837, comparing its free acid form to its calcium salt. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: Why was a salt form of AMG 837 developed?
A1: The free acid form of AMG 837 exhibits suboptimal physicochemical properties, including poor crystallinity and significant hygroscopicity (the tendency to absorb moisture from the air).[1] These characteristics can lead to handling difficulties, inaccurate weighing, and potential degradation, making the free acid form unsuitable for robust formulation and long-term development. To overcome these stability issues, salt forms, such as the sodium and calcium salts, were investigated and developed to provide a more stable crystalline solid form.[1]
Q2: Which is more stable, the free acid or the calcium salt of AMG 837?
A2: The calcium salt of AMG 837 was developed to be a more physically stable alternative to the free acid. While specific public data quantifying the stability differences is limited, the documented challenges of the free acid's poor crystallinity and severe hygroscopicity indicate that the crystalline calcium salt offers superior stability, particularly in its solid form.[1] Crystalline salts are generally preferred in drug development for their predictable physical properties and lower susceptibility to degradation.
Q3: I am observing variability in the potency of my AMG 837 free acid stock. What could be the cause?
A3: Variability in the potency of AMG 837 free acid stock solutions can arise from several factors related to its physicochemical instability. The primary suspect is its high hygroscopicity. If the solid free acid has absorbed moisture, the actual weight of the active compound will be lower than the measured weight, leading to lower than expected concentrations. Additionally, moisture can promote chemical degradation. It is also possible that the free acid exists in a less stable amorphous form, which can have different solubility and degradation kinetics compared to a crystalline form.
Q4: How should I store the free acid and calcium salt forms of AMG 837?
A4:
-
AMG 837 Free Acid: Due to its hygroscopicity, the free acid should be stored under stringent desiccated and inert conditions. Storage at -20°C or -80°C in a tightly sealed container with a desiccant is recommended. Avoid frequent temperature cycling to prevent moisture condensation.
-
AMG 837 Calcium Salt: The calcium salt is expected to be more stable. For the hemicalcium salt, storage at +4°C is recommended. For the calcium hydrate (B1144303) salt, storage at 0 - 4°C for the short term and -20°C for the long term is advised. Always refer to the supplier's specific storage recommendations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent solubility of AMG 837 free acid | The material may be partially or fully amorphous, or may have absorbed water, altering its dissolution profile. | Ensure the material is fully dissolved using sonication or gentle heating. For critical experiments, consider filtering the solution. Whenever possible, use the more stable calcium salt form for better consistency. |
| Precipitation in aqueous buffers | AMG 837 is a lipophilic molecule with low aqueous solubility, especially at lower pH where the carboxylic acid is protonated. | Prepare stock solutions in an organic solvent like DMSO. When diluting into aqueous buffers, ensure the final organic solvent concentration is low and compatible with your assay. The pH of the final buffer should be considered; higher pH may improve the solubility of the free acid. |
| Loss of activity in solution over time | The compound may be degrading in the solution. This can be influenced by pH, temperature, and light exposure. | Perform a solution stability study under your experimental conditions. Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Physicochemical Properties Comparison
While direct comparative data from a single source is unavailable in the public domain, the following table summarizes the known information regarding the stability of AMG 837 free acid and its salt forms.
| Property | AMG 837 Free Acid | AMG 837 Calcium Salt | Rationale for Superiority of Calcium Salt |
| Crystallinity | Poor[1] | Crystalline | Crystalline solids have a more ordered structure, leading to greater thermodynamic stability and less batch-to-batch variability. |
| Hygroscopicity | Severe[1] | Expected to be low | The stable crystalline lattice of the salt form is less prone to disruption by water molecules compared to an amorphous or poorly crystalline solid. |
| Aqueous Solubility | Low (expected to be pH-dependent) | Soluble in DMSO, not in water. | Salt forms of carboxylic acids often exhibit higher aqueous solubility at neutral pH compared to the free acid, although this can be compound-specific. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the physicochemical stability of a compound like AMG 837.
Protocol 1: Hygroscopicity Assessment
Objective: To determine the moisture absorption of the compound at various relative humidity (RH) levels.
Methodology:
-
Accurately weigh 10-20 mg of the compound into a tared sample holder.
-
Place the sample in a dynamic vapor sorption (DVS) instrument or in desiccators containing saturated salt solutions to maintain constant RH (e.g., 25%, 50%, 75%, 95% RH).
-
Store the samples at a constant temperature (e.g., 25°C).
-
At predetermined time points (e.g., 24, 48, 72 hours), re-weigh the samples to determine the percentage of weight gain.
-
Equilibrium is reached when the weight change is less than 0.01% over a 24-hour period.
-
Analyze the physical appearance of the sample at the end of the study for any changes (e.g., deliquescence).
Protocol 2: Solid-State Stability (Forced Degradation)
Objective: To evaluate the degradation of the solid compound under accelerated stress conditions.
Methodology:
-
Weigh approximately 5 mg of the compound into separate glass vials.
-
Expose the vials to the following conditions:
-
Heat: Place in an oven at 60°C for 2 weeks.
-
Light: Expose to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter for 2 weeks.
-
Oxidation: Store in a desiccator containing a saturated solution of an oxidizing agent (e.g., expose to vapor from 30% hydrogen peroxide) for 48 hours.
-
-
After the exposure period, dissolve the samples in a suitable solvent (e.g., DMSO/acetonitrile).
-
Analyze the samples using a stability-indicating HPLC method (see below) to quantify the remaining parent compound and any degradation products.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop a chromatographic method that separates the parent compound from its degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Gradient: Start with a low percentage of organic solvent and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Method Validation:
-
Inject solutions of the stressed samples from Protocol 2.
-
Ensure that the peaks for the degradation products are well-resolved from the peak for the parent compound.
-
The method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.
-
Visualizations
GPR40 Signaling Pathway
AMG 837 is an agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Its activation in pancreatic β-cells leads to a signaling cascade that potentiates glucose-stimulated insulin (B600854) secretion.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow for assessing and comparing the physicochemical stability of the free acid and calcium salt forms of AMG 837.
References
Technical Support Center: AMG 837 In Vitro Potency Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AMG 837 in in vitro experiments. A key consideration in these assays is the significant impact of serum albumin on the observed potency of AMG 837.
Frequently Asked Questions (FAQs)
Q1: Why is my observed in vitro potency (EC50) for AMG 837 much lower than expected?
A1: A significant decrease in AMG 837 potency (i.e., a higher EC50 value) is commonly observed in the presence of serum albumin. AMG 837 extensively binds to plasma proteins, with studies showing it is 98.7% bound in human plasma.[1][2] This binding sequesters the compound, reducing the free concentration available to interact with its target receptor, GPR40. When tested in the presence of 100% human serum, the EC50 of AMG 837 can be approximately 180-fold higher than in assays with low albumin concentrations.[1][2]
Q2: What is the mechanism of action for AMG 837?
A2: AMG 837 is a potent partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][3][4][5] GPR40 is predominantly coupled to the Gαq signaling pathway.[6][7] Upon binding of AMG 837, Gαq is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured in functional assays.[6]
Q3: How should I design my in vitro experiments to account for the effect of serum albumin?
A3: To obtain consistent and comparable results, it is crucial to carefully control the concentration of albumin in your assay medium. For initial characterization and to determine the baseline potency of AMG 837, it is recommended to use a low concentration of human serum albumin (HSA), for example, 0.01% w/v.[1][2] To mimic physiological conditions more closely and to understand the potential in vivo efficacy, you can perform assays with higher, defined concentrations of albumin (e.g., 0.625% delipidated HSA) or in the presence of human serum.[1][2] Always report the albumin concentration used in your experimental conditions.
Q4: What are typical EC50 values for AMG 837 in the presence and absence of albumin?
A4: The following table summarizes the reported EC50 values for AMG 837 in a GPR40 aequorin Ca2+ flux assay under different conditions.
| Assay Condition | EC50 (nM) | Fold Shift in Potency (vs. 0.01% HSA) | Reference |
| 0.01% Human Serum Albumin (HSA) | ~13.5 | - | [1][2] |
| 0.625% Delipidated HSA | 210 ± 12 | ~16-fold | [1][2] |
| 100% Human Serum | 2,140 ± 310 | ~180-fold | [1][2] |
Note: EC50 values can vary between different assay formats (e.g., GTPγS binding, inositol phosphate (B84403) accumulation) and cell lines.
Troubleshooting Guide
Issue: High variability in AMG 837 potency between experiments.
This troubleshooting guide follows a logical workflow to identify the source of variability in your experiments.
Caption: Troubleshooting workflow for inconsistent AMG 837 potency.
Experimental Protocols
1. GPR40 Aequorin Ca2+ Flux Assay
This assay measures changes in intracellular calcium concentration upon GPR40 activation by AMG 837.
Caption: Workflow for a GPR40 aequorin Ca2+ flux assay.
Materials:
-
CHO (Chinese Hamster Ovary) cells
-
Human GPR40 expression plasmid
-
Aequorin expression plasmid
-
Transfection reagent
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Coelenterazine
-
AMG 837
-
Human Serum Albumin (HSA), delipidated
-
Luminometer and appropriate microplates
Procedure:
-
CHO cells are co-transfected with plasmids encoding human GPR40 and aequorin using a suitable transfection reagent.
-
After overnight incubation, the cells are harvested.
-
Cells are resuspended in assay buffer containing coelenterazine and incubated to allow for the reconstitution of the aequorin complex.
-
Serial dilutions of AMG 837 are prepared in assay buffer containing the desired concentration of HSA.
-
The cell suspension is added to the microplate wells.
-
The plate is placed in a luminometer, and the AMG 837 dilutions are injected into the respective wells.
-
Luminescence is measured immediately, and the data is used to generate dose-response curves and calculate the EC50 value.
2. Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gαq signaling pathway.
Materials:
-
A9_GPR40 cell line (or other suitable cell line stably expressing GPR40)
-
Cell culture medium
-
Assay buffer
-
AMG 837
-
Human Serum Albumin (HSA)
-
Commercially available IP-One HTRF assay kit
Procedure:
-
Plate A9_GPR40 cells in a suitable microplate and culture overnight.
-
Prepare serial dilutions of AMG 837 in stimulation buffer containing the desired concentration of HSA.
-
Remove the culture medium from the cells and add the AMG 837 dilutions.
-
Incubate for the recommended time at 37°C.
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.
-
Incubate for the recommended time at room temperature.
-
Read the plate on an HTRF-compatible reader and calculate the EC50 value.
Signaling Pathway Diagram
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. AMG 837 hemicalcium salt | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 5. [논문]AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents [scienceon.kisti.re.kr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
Validation & Comparative
Validating AMG 837 Activity in a Novel GPR40-Expressing Cell Line: A Comparative Guide
This guide provides a comprehensive framework for validating the activity of AMG 837, a partial agonist of the G protein-coupled receptor 40 (GPR40), in a new cell line. It offers a comparative analysis with other known GPR40 agonists, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GPR40 modulation for therapeutic purposes, particularly in the context of type 2 diabetes.
Introduction to AMG 837 and GPR40
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1] Predominantly expressed on pancreatic β-cells, its activation by long-chain fatty acids potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[1] AMG 837 is a potent and orally bioavailable partial agonist of GPR40.[2][3] Its mechanism of action involves the activation of the Gαq signaling cascade, leading to the accumulation of inositol (B14025) monophosphate (IP1) and an increase in intracellular calcium ([Ca²⁺]i), ultimately enhancing insulin release in a glucose-dependent manner.[1][4]
This guide will focus on validating the activity of AMG 837 in the ValiScreen® Human Free Fatty Acid FFA1 (GPR40) Cell Line (1321N1 cells, Revvity) , a commercially available recombinant cell line suitable for studying human GPR40 activity.
Comparative Analysis of GPR40 Agonists
To provide a comprehensive assessment of AMG 837's activity, its performance should be compared against other well-characterized GPR40 agonists. This includes the partial agonist TAK-875 and the full agonists AM-1638 and AM-6226. The following tables summarize their reported potencies in key in vitro assays.
Table 1: Comparative Potency (EC₅₀) of GPR40 Agonists in Calcium Mobilization Assays
| Compound | Agonist Type | Cell Line | EC₅₀ (nM) | Reference(s) |
| AMG 837 | Partial | CHO (human GPR40) | 13.5 | [1][3][4] |
| TAK-875 | Partial | CHO (human GPR40) | 14 - 72 | [5][6] |
| AM-1638 | Full | Not Specified | 160 | [7][8][9] |
| AM-6226 | Full | Not Specified | 120 | [10][11] |
Table 2: Comparative Potency (EC₅₀) of GPR40 Agonists in Inositol Monophosphate (IP1) Accumulation Assays
| Compound | Agonist Type | Cell Line | EC₅₀ (nM) | Reference(s) |
| AMG 837 | Partial | A9 (GPR40) | 7.8 | [1][4] |
| TAK-875 | Partial | CHO (human GPR40) | 72 | [5] |
| AM-1638 | Full | Not Specified | Not Reported | |
| AM-6226 | Full | Not Specified | Not Reported |
Experimental Protocols for Validating AMG 837 Activity
The following are detailed protocols for the key experiments required to validate and characterize the activity of AMG 837 in the ValiScreen® Human GPR40 cell line or other suitable cell models.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPR40 activation.
Materials:
-
ValiScreen® Human Free Fatty Acid FFA1 (GPR40) Cell Line
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Poly-L-lysine coated 96-well black, clear-bottom assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable assay buffer
-
AMG 837 and other test compounds
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)
Protocol:
-
Cell Seeding:
-
Culture ValiScreen® GPR40 cells according to the manufacturer's instructions.
-
Seed cells into poly-L-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127 in assay buffer.
-
Aspirate the culture medium from the cell plate and add 100 µL of the loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of AMG 837 and other GPR40 agonists in assay buffer at 5x the final desired concentration.
-
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity at the appropriate wavelengths for the chosen dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Program the instrument to automatically inject 25 µL of the compound dilutions into the corresponding wells.
-
Continue to measure fluorescence intensity for an additional 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a stable downstream metabolite of the Gαq signaling pathway.
Materials:
-
ValiScreen® Human Free Fatty Acid FFA1 (GPR40) Cell Line
-
Cell culture medium
-
IP-One HTRF® Assay Kit (or equivalent)
-
LiCl (Lithium Chloride)
-
AMG 837 and other test compounds
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding:
-
Seed ValiScreen® GPR40 cells into a 96-well or 384-well white plate at an optimized density.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Stimulation:
-
Prepare a stimulation buffer containing LiCl (typically 10-50 mM) to inhibit IP1 degradation.
-
Prepare serial dilutions of AMG 837 and other agonists in the stimulation buffer.
-
Aspirate the culture medium and add the compound dilutions to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Lysis and Detection:
-
Add the HTRF® assay reagents (IP1-d2 and anti-IP1-cryptate) to the wells according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) and convert it to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the logarithm of the agonist concentration and fit the data to determine the EC₅₀ value.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay (using a relevant pancreatic β-cell line like MIN6)
While the ValiScreen® line is not an insulin-secreting cell line, validating the pro-secretory effect of AMG 837 requires a relevant pancreatic β-cell model, such as the MIN6 cell line.
Materials:
-
MIN6 cells
-
Culture medium for MIN6 cells (e.g., DMEM with high glucose, supplemented with FBS, L-glutamine, and β-mercaptoethanol)
-
Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with HEPES and BSA
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
AMG 837 and other test compounds
-
Insulin ELISA kit
Protocol:
-
Cell Culture and Seeding:
-
Culture MIN6 cells according to standard protocols.
-
Seed cells into 24- or 48-well plates and grow to ~80% confluency.
-
-
Pre-incubation (Starvation):
-
Wash the cells twice with a glucose-free KRB buffer.
-
Pre-incubate the cells in KRB containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add KRB containing low glucose (basal) or high glucose (stimulated) with or without various concentrations of AMG 837.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the secreted insulin to the total protein content or cell number in each well.
-
Plot the amount of secreted insulin against the agonist concentration at both low and high glucose conditions to demonstrate glucose-dependency and determine the EC₅₀ for the potentiation of GSIS.
-
Visualizing Pathways and Workflows
GPR40 Signaling Pathway
Caption: GPR40 signaling pathway activated by AMG 837.
Experimental Workflow for AMG 837 Validation
Caption: Workflow for validating AMG 837 in a new cell line.
Conclusion
This guide outlines a systematic approach to validate the activity of the GPR40 partial agonist, AMG 837, in a new, commercially available human GPR40-expressing cell line. By following the detailed experimental protocols for calcium mobilization and inositol monophosphate accumulation, researchers can robustly characterize the potency and efficacy of AMG 837. Furthermore, comparison with other known GPR40 agonists provides essential context for its pharmacological profile. The inclusion of a glucose-stimulated insulin secretion assay in a relevant pancreatic β-cell model is crucial for confirming the therapeutic potential of AMG 837. The provided diagrams offer a clear visual reference for the underlying signaling pathway and the experimental workflow, facilitating a comprehensive understanding of the validation process.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Discovery of AM-6226: A Potent and Orally Bioavailable GPR40 Full Agonist That Displays Efficacy in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AM-1638 |CAS:1142214-62-7 Probechem Biochemicals [probechem.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Comparative Analysis of GPR40 Agonists: Partial Agonist AMG 837 vs. Full Agonist AM-1638
Guide for Researchers in Metabolic Drug Discovery
The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes.[1][2][3] Primarily expressed in pancreatic β-cells and enteroendocrine cells, its activation by medium and long-chain fatty acids amplifies glucose-stimulated insulin (B600854) secretion (GSIS) and promotes the release of incretin (B1656795) hormones.[3][4] This guide provides a detailed, data-driven comparison of two key investigational GPR40 agonists developed by Amgen: AMG 837, a partial agonist, and AM-1638, a full agonist.
Mechanism of Action and Signaling Pathways
GPR40 activation primarily couples through the Gαq protein pathway. This initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent rise in intracellular calcium ([Ca2+]i) is a key signal that augments insulin granule exocytosis in a glucose-dependent manner.[3]
The fundamental difference between AMG 837 and AM-1638 lies in their efficacy at the receptor. As a partial agonist , AMG 837 binds to and activates the GPR40 receptor but produces a submaximal response compared to endogenous ligands.[5][6][7] In contrast, full agonist AM-1638 is capable of eliciting a maximal receptor response, comparable to or exceeding that of natural fatty acids.[2][6][7]
Interestingly, studies have revealed that these two compounds bind to distinct, allosterically linked sites on the GPR40 receptor.[6] Radioligand binding assays show that AM-1638 positively modulates the binding of AMG 837, a phenomenon known as positive cooperativity, which also translates to enhanced functional activity when the compounds are combined.[6][8]
Comparative In Vitro Profile
The differing agonist profiles of AMG 837 and AM-1638 are evident from their in vitro characterization in various cell-based assays. AM-1638 consistently demonstrates higher maximal efficacy while both compounds exhibit high potency.
| Parameter | AMG 837 | AM-1638 | Reference |
| Agonist Type | Partial Agonist | Full Agonist | [6][7] |
| Binding Affinity (Kd) | 3.6 nM ([³H]AMG 837) | 13 nM ([³H]AM 1638) | [6][7] |
| Ca²⁺ Flux Potency (EC50) | 13.5 nM (human GPR40) | 7.1 nM | [2][5] |
| Maximal Efficacy (Emax) | ~30-50% of full agonists | ~100% (comparable to DHA) | [6][7] |
| Insulin Secretion (EC50) | 142 nM (mouse islets) | Potent stimulation reported | [2][5] |
Note: Potency values (EC50) can vary depending on the cell line, receptor expression level, and specific assay conditions.
Comparative In Vivo Efficacy
Preclinical studies in rodent models of both normal physiology and type 2 diabetes have demonstrated the glucose-lowering capabilities of both agonists. However, direct comparisons reveal the superior in vivo efficacy of the full agonist, AM-1638.
-
Glucose Tolerance: Both AMG 837 and AM-1638 improve glucose tolerance in oral and intraperitoneal glucose tolerance tests (OGTT/IPGTT) in rats and mice.[1]
-
Superior Efficacy of Full Agonism: A key finding is that the full agonist AM-1638 exhibits improved in vivo efficacy, demonstrating greater glucose-lowering and a more significant increase in plasma insulin compared to the partial agonist AMG 837 in diet-induced obese mice.[1][2][9]
-
Incretin Secretion: A significant advantage of full GPR40 agonism appears to be the robust stimulation of incretin hormones. AM-1638 has been shown to increase the secretion of both GLP-1 and GIP from enteroendocrine cells, adding a second mechanism to its glucose-lowering effect that is not as prominent with partial agonists.[3][4]
Experimental Protocols
The following are summarized methodologies for key experiments used to characterize these GPR40 agonists.
A. Intracellular Calcium Flux Assay This assay measures the potency and efficacy of agonists to induce Gαq-mediated signaling.
-
Cell Line: Chinese Hamster Ovary (CHO) cells are stably co-transfected with the human GPR40 receptor and aequorin, a calcium-sensitive bioluminescent protein.
-
Procedure: Cells are harvested and incubated with coelenterazine, the substrate for aequorin.
-
Measurement: Cells are exposed to serial dilutions of the test compound (e.g., AMG 837 or AM-1638). The immediate light emission resulting from calcium binding to aequorin is measured using a luminometer.
-
Analysis: Data are normalized to the maximal response of a reference full agonist, and EC50 values are calculated from the resulting dose-response curve.[5]
B. In Vitro Insulin Secretion Assay This assay assesses the direct effect of the compounds on pancreatic β-cell function in a physiologically relevant setting.
Summary and Conclusion
Both AMG 837 and AM-1638 are potent and selective GPR40 agonists that effectively stimulate glucose-dependent insulin secretion. The key distinctions for drug development professionals are:
-
Efficacy: AMG 837 is a partial agonist with lower maximal efficacy, whereas AM-1638 is a full agonist capable of eliciting a maximal response.[6]
-
In Vivo Performance: The full agonism of AM-1638 translates to superior glucose-lowering efficacy in preclinical models compared to the partial agonism of AMG 837.[1][2]
-
Mechanism of Superiority: The enhanced efficacy of AM-1638 is likely due to a combination of maximal activation of the Gαq pathway in β-cells and the robust stimulation of incretin (GLP-1, GIP) secretion from enteroendocrine cells.[3][4]
-
Allosteric Interaction: The discovery of distinct allosteric binding sites for these compounds, which exhibit positive cooperativity, presents a complex but potentially exploitable pharmacological feature for future drug design.[6][8]
References
- 1. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.plos.org [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
A Comparative Guide to GPR40 Agonists: Efficacy, Safety, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes mellitus (T2DM).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and enteroendocrine cells. Its activation by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-dependent insulin (B600854) secretion and stimulates the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[2][4][5][6][7] This dual mechanism of action offers the potential for robust glycemic control with a reduced risk of hypoglycemia compared to traditional insulin secretagogues.[5] However, the development of GPR40 agonists has been hampered by safety concerns, most notably liver toxicity, which led to the termination of the clinical development of fasiglifam (B1672068) (TAK-875).[4][8][9][10] This guide provides a comprehensive comparison of the efficacy and safety of various GPR40 agonists, supported by experimental data and detailed methodologies, to inform ongoing research and development in this area.
Mechanism of Action and Signaling Pathways
GPR40 agonists can be broadly classified into two categories: partial agonists and ago-allosteric modulators (AgoPAMs) or full agonists.[4]
-
Partial Agonists: These compounds, such as the discontinued (B1498344) fasiglifam (TAK-875), primarily act on pancreatic β-cells to enhance glucose-stimulated insulin secretion (GSIS).[4] They predominantly signal through the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5][6] This cascade results in an increase in intracellular calcium levels, ultimately triggering insulin exocytosis.[5]
-
AgoPAMs/Full Agonists: This newer class of agonists, in addition to activating the Gαq pathway, also engages Gαs signaling. This dual signaling capability allows them to not only stimulate insulin secretion from β-cells but also to promote the secretion of incretin hormones like GLP-1 from enteroendocrine L-cells in the gut.[4][11] The released GLP-1 further contributes to glycemic control by potentiating insulin secretion, suppressing glucagon (B607659) release, and potentially promoting weight loss.[4]
References
- 1. intranet.mmrx.org [intranet.mmrx.org]
- 2. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 6. mmpc.org [mmpc.org]
- 7. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 8. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 9. protocols.io [protocols.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: AMG 837 Versus Endogenous Ligand Docosahexaenoic Acid (DHA) in GPR120 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic compound AMG 837 and the endogenous omega-3 fatty acid, docosahexaenoic acid (DHA), with a focus on their interaction with the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). This document summarizes key performance data, details experimental methodologies for assessing ligand activity, and visualizes the relevant signaling pathways.
Introduction
GPR120 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions. Its activation by endogenous long-chain fatty acids, such as DHA, triggers signaling cascades that lead to potent anti-inflammatory and insulin-sensitizing effects.[1][2][3] In the quest for selective and potent therapeutic agents, synthetic compounds like AMG 837 have been developed. However, as this guide will detail, AMG 837's activity profile is highly specific for a different fatty acid receptor, GPR40 (FFA1), and it does not engage GPR120.
Quantitative Data Summary
The following tables summarize the quantitative data on the activity of AMG 837 and DHA at the GPR120 receptor across key functional assays.
Table 1: Ligand Activity at GPR120
| Ligand | Target Receptor | Assay Type | Species | Cell Line | Potency (EC50) | Efficacy | Reference |
| AMG 837 | GPR120 | Calcium Mobilization | Human | CHO | > 10 µM | No activity observed | [4] |
| DHA | GPR120 | Calcium Mobilization | Human | CHO-K1 | ~5 µM | Agonist | [5] |
| DHA | GPR120 | β-Arrestin Recruitment | Human/Mouse | HEK293 | Not explicitly stated, but active | Agonist | [6] |
| DHA | GPR120 | ERK Phosphorylation | Rat | rHypoE-7 | Not explicitly stated, but active | Agonist | [7] |
Note: A specific EC50 for DHA in β-arrestin recruitment and ERK phosphorylation assays on GPR120 is not consistently reported in the literature. However, its activity as an agonist in these pathways is well-established. For comparative purposes, the synthetic GPR120 agonist cpdA has reported EC50 values of approximately 0.24 µM for Ca2+ mobilization and 0.35 µM for β-arrestin-2 recruitment, and is noted to be ~50-fold more potent than DHA in a reporter assay.[6]
GPR120 Signaling Pathways
Activation of GPR120 by an agonist like DHA initiates two primary downstream signaling cascades: a Gαq/11-dependent pathway and a β-arrestin-2-dependent pathway.
Gαq/11-Mediated Signaling
Upon ligand binding, GPR120 couples to the Gαq/11 protein, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[8][9] This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn can lead to the phosphorylation and activation of downstream targets, including the extracellular signal-regulated kinase (ERK) 1/2.[8] This pathway is primarily associated with metabolic effects, such as enhanced glucose uptake.[9]
β-Arrestin-2-Mediated Anti-Inflammatory Signaling
The anti-inflammatory effects of GPR120 activation are primarily mediated through the recruitment of β-arrestin-2.[2] Upon ligand binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin-2 is recruited to the intracellular tail of GPR120. This interaction leads to the internalization of the receptor-β-arrestin-2 complex. Within the cytoplasm, this complex can interact with TAB1 (TAK1-binding protein 1), thereby preventing the association of TAB1 with TAK1 (transforming growth factor-β-activated kinase 1).[2] This sequestration of TAB1 effectively blocks the downstream activation of pro-inflammatory signaling cascades, including the NF-κB and JNK pathways, which are typically activated by stimuli like lipopolysaccharide (LPS) through Toll-like receptors (TLRs).[2][9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the omega-3 fatty acid receptor GPR120 mediates anti-inflammatory actions in immortalized hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
AMG 837: A Comparative Analysis of Cross-Reactivity with Free Fatty Acid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of AMG 837, a potent partial agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). The data presented herein demonstrates the selectivity of AMG 837 for GPR40 over other related free fatty acid receptors.
Summary of Cross-Reactivity Data
AMG 837 has been shown to be highly selective for the human GPR40 receptor. Experimental data indicates that AMG 837 does not exhibit agonist activity at other related free fatty acid receptors, namely GPR41 (FFAR3), GPR43 (FFAR2), and GPR120 (FFAR4), at concentrations up to 10 µM.[1] This highlights the specific nature of its interaction with GPR40.
| Receptor | Alternative Name | AMG 837 Activity (EC50, nM) | Reference |
| GPR40 | FFAR1 | 13.5 ± 0.8 (n=153) | [1] |
| GPR41 | FFAR3 | No activity up to 10 µM | [1] |
| GPR43 | FFAR2 | No activity up to 10 µM | [1] |
| GPR120 | FFAR4 | No activity up to 10 µM | [1] |
GPR40 Signaling Pathway
Activation of GPR40 by an agonist like AMG 837 in pancreatic β-cells leads to the potentiation of glucose-stimulated insulin (B600854) secretion.[1][2] This is primarily mediated through the Gαq signaling pathway, which involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which is a key trigger for insulin granule exocytosis.
Experimental Protocols
The selectivity of AMG 837 was determined using a series of in vitro assays designed to measure receptor activation. The primary methods employed were calcium flux assays.[1]
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells were transiently transfected with plasmids encoding the human GPR40, GPR41, GPR43, or GPR120 receptor, along with aequorin, a calcium-sensitive bioluminescent reporter.
-
Compound Preparation: AMG 837 was serially diluted to a range of concentrations.
-
Assay Procedure: The transfected cells were incubated with the various concentrations of AMG 837.
-
Data Acquisition: The bioluminescent signal from aequorin, which is proportional to the intracellular calcium concentration, was measured using a luminometer.
-
Data Analysis: The data was analyzed to determine the half-maximal effective concentration (EC50) for each receptor. For GPR41, GPR43, and GPR120, no significant increase in calcium flux was observed at concentrations up to 10 µM.[1]
Experimental Workflow for Cross-Reactivity Assessment
The general workflow for assessing the cross-reactivity of a compound like AMG 837 against a panel of related receptors is outlined below.
Conclusion
The available experimental data robustly demonstrates that AMG 837 is a potent and highly selective partial agonist for the GPR40 (FFAR1) receptor. Its lack of activity at other closely related free fatty acid receptors, GPR41, GPR43, and GPR120, underscores its specificity. This selectivity profile is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects that could arise from the activation of other signaling pathways. Researchers and drug development professionals can be confident in the focused activity of AMG 837 on GPR40.
References
The Promise and Peril of GPR40 Agonism: A Comparative Analysis of AMG 837 and Modern Diabetes Therapies
For researchers, scientists, and drug development professionals, the story of AMG 837, a once-promising GPR40 agonist for type 2 diabetes, offers a compelling case study in the complexities of drug development. While preclinical data showcased its potential for glucose-dependent insulin (B600854) secretion, the program was ultimately halted in Phase 2 clinical trials due to unforeseen liver toxicity.[1][2] This guide provides a comprehensive comparison of the known information about AMG 837 and its class with current leading alternative therapies, supported by available clinical trial data and detailed experimental insights.
GPR40 Agonists: A Novel Approach to Insulin Secretion
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed on pancreatic β-cells.[3][4] Its activation by long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[4][5] AMG 837 was developed as a potent, orally bioavailable partial agonist of GPR40.[5][6] Preclinical studies in rodent models demonstrated that AMG 837 could enhance insulin secretion and improve glucose tolerance in a glucose-dependent manner, a characteristic that held the promise of a lower risk of hypoglycemia compared to other secretagogues like sulfonylureas.[7][8]
However, the clinical development of both AMG 837 and another GPR40 agonist, fasiglifam (B1672068) (TAK-875), was terminated due to concerns about liver safety.[1][2][4] This suggests a potential class-wide issue for GPR40 agonists, possibly linked to the formation of reactive acyl glucuronide metabolites.
Quantitative Comparison of Efficacy and Safety
Due to the discontinuation of AMG 837's clinical trials, publicly available quantitative data from its human studies is scarce. To provide a meaningful comparison, this guide utilizes data from the clinical trials of fasiglifam (TAK-875) as a representative of the GPR40 agonist class and compares it with established alternatives: GLP-1 Receptor Agonists , SGLT2 Inhibitors , and DPP-4 Inhibitors .
| Drug Class | Representative Drug(s) | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) | Effect on Body Weight | Key Safety/Tolerability Findings |
| GPR40 Agonist | Fasiglifam (TAK-875) | -0.57% to -0.83% | Significant reductions from baseline | No clinically meaningful change | Discontinued due to liver safety concerns (increased ALT) ; low risk of hypoglycemia. |
| GLP-1 Receptor Agonists | Exenatide, Liraglutide, Semaglutide | -1.3% to -2.4% | Significant reductions | Weight loss (4.2 kg to 11.3 kg) | Nausea, vomiting, gastrointestinal side effects. |
| SGLT2 Inhibitors | Canagliflozin, Dapagliflozin, Empagliflozin | -0.20% to -0.64% (vs. other SGLT-2i) | Significant reductions | Weight loss (~1 to 4 kg) | Genital mycotic infections, urinary tract infections, risk of diabetic ketoacidosis. |
| DPP-4 Inhibitors | Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin | -0.55% to -0.88% | Significant reductions | Generally weight neutral | Generally well-tolerated; rare reports of pancreatitis and joint pain. |
Experimental Protocols: A Look into GPR40 Agonist Evaluation
While specific protocols for the AMG 837 clinical trials are not publicly detailed, the methodologies employed in the fasiglifam trials provide a representative framework for evaluating GPR40 agonists.
Fasiglifam Phase III Trial (Japanese Patients)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 192 patients with type 2 diabetes inadequately controlled by diet and exercise.
-
Intervention: Patients were randomized to receive once-daily oral doses of fasiglifam 25 mg, fasiglifam 50 mg, or placebo for 24 weeks.
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.
-
Secondary Efficacy Endpoints:
-
Change from baseline in fasting plasma glucose (FPG).
-
Percentage of patients achieving an HbA1c target of <6.9%.
-
-
Safety Assessments:
-
Monitoring of treatment-emergent adverse events (TEAEs).
-
Regular monitoring of liver function tests (ALT, AST, bilirubin).
-
Assessment of hypoglycemic events.
-
Monitoring of body weight and vital signs.
-
Visualizing the Pathways and Processes
To better understand the context of AMG 837's development and discontinuation, the following diagrams illustrate key pathways and logical flows.
Caption: GPR40 signaling pathway for insulin secretion.
Caption: AMG 837 clinical development and discontinuation flow.
Caption: Representative clinical trial workflow for a GPR40 agonist.
Conclusion: Lessons from Discontinuation and the Path Forward
The discontinuation of AMG 837 and other GPR40 agonists underscores the critical importance of thorough preclinical toxicology and the potential for class-wide adverse effects. While the glucose-dependent mechanism of action remains an attractive therapeutic concept, the challenge of hepatotoxicity has, for now, halted the development of this drug class.
In contrast, GLP-1 receptor agonists, SGLT2 inhibitors, and DPP-4 inhibitors have become established therapies for type 2 diabetes, each with a distinct profile of efficacy, safety, and additional benefits such as weight loss and cardiovascular risk reduction. For researchers and drug developers, the story of AMG 837 serves as a crucial reminder of the rigorous evaluation required to bring a new therapeutic agent to market and highlights the continuous need for innovation in developing safer and more effective treatments for type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. crispr-casx.com [crispr-casx.com]
- 3. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 8. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
GPR40 Agonists and Liver Toxicity: A Comparative Analysis of AMG 837 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has been a promising target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin (B600854) secretion.[1][2][3] However, the development of GPR40 agonists has been hampered by concerns of liver toxicity, most notably leading to the termination of the clinical development of fasiglifam (B1672068) (TAK-875).[1][4][5] This guide provides a comparative overview of the liver toxicity concerns associated with GPR40 agonists, with a focus on AMG 837, in the context of other key compounds in this class.
GPR40 Signaling and Mechanism of Action
GPR40 is primarily expressed on pancreatic β-cells and enteroendocrine cells.[1][2] Agonism of GPR40 in β-cells leads to the activation of the Gαq signaling pathway, resulting in the mobilization of intracellular calcium and potentiation of glucose-stimulated insulin secretion.[1][5][6][7] In enteroendocrine cells, GPR40 activation stimulates the release of incretins such as glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion.[1]
References
- 1. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
In Vivo Efficacy of AMG 837: A Comparative Analysis with Leading Anti-Diabetic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of AMG 837, a novel GPR40 agonist, with established anti-diabetic agents: metformin (B114582), sitagliptin, and liraglutide (B1674861). The data presented is derived from preclinical studies in rodent models of type 2 diabetes, offering insights into the therapeutic potential of these compounds.
Comparative Efficacy in Diabetic Rodent Models
The following table summarizes the in vivo effects of AMG 837 and comparator drugs on key metabolic parameters in Zucker fatty rats (ZFR) and Zucker diabetic fatty (ZDF) rats, widely used models for obesity and type 2 diabetes.
| Compound | Mechanism of Action | Animal Model | Key Efficacy Results | Reference |
| AMG 837 | GPR40 Agonist | Zucker Fatty Rat | - Acutely lowered glucose excursions during an oral glucose tolerance test (OGTT). - Increased glucose-stimulated insulin (B600854) secretion. - Efficacy persisted after 21 days of daily dosing. | [1] |
| Metformin | AMP-activated protein kinase (AMPK) activator | Zucker Diabetic Fatty Rat | - Prevented hyperglycemia when administered from 6 to 12 weeks of age. - Significantly reduced triglyceride and free fatty acid levels. - Improved glucose-stimulated insulin secretion from the perfused pancreas. | [2] |
| Sitagliptin | Dipeptidyl peptidase-4 (DPP-4) inhibitor | Zucker Diabetic Fatty Rat | - Prevented the increase in blood glucose and serum triglycerides over a 6-week treatment period. - Prevented the decrease in serum insulin levels and improved beta-cell function (HOMA-beta). | [3][4] |
| Liraglutide | Glucagon-like peptide-1 (GLP-1) receptor agonist | Zucker Diabetic Fatty Rat | - Markedly attenuated the development of diabetes with 6 weeks of treatment. - Lowered blood glucose by approximately 12 mM compared to vehicle. - Increased plasma insulin levels 2-3 fold. | [5] |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: AMG 837 signaling pathway in pancreatic β-cells.
Caption: A representative experimental workflow for an Oral Glucose Tolerance Test.
Detailed Experimental Protocols
The following are generalized experimental protocols for oral glucose tolerance tests (OGTTs) as described in the referenced literature for each compound.
AMG 837
-
Animal Model: Male Zucker fatty rats (fa/fa) or Sprague-Dawley rats.[1]
-
Acclimation: Animals are acclimated to the facility for at least one week prior to the study.
-
Fasting: Animals are fasted overnight (approximately 16 hours) before the OGTT.[6]
-
Drug Administration: AMG 837 is administered orally via gavage at specified doses (e.g., 0.3, 1, 3, 10 mg/kg) suspended in a vehicle such as 0.5% methylcellulose.
-
Glucose Challenge: 30 to 60 minutes after drug administration, a baseline blood sample is taken (t=0). Immediately after, an oral glucose load (typically 2 g/kg body weight) is administered.[6]
-
Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose challenge, for example, at 15, 30, 60, and 120 minutes.
-
Analysis: Blood glucose levels are measured using a glucometer. Plasma insulin levels can also be determined from collected blood samples using ELISA kits. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Metformin
-
Animal Model: Male Zucker diabetic fatty rats (ZDF).[2]
-
Treatment Period: Metformin is provided in the drinking water or via oral gavage daily for a specified period (e.g., 6 weeks).[2]
-
Fasting: Prior to the OGTT, rats are fasted for a defined period (e.g., 12-16 hours).[6][7]
-
Glucose Challenge: A baseline blood sample is collected, followed by an oral administration of a glucose solution (e.g., 1.5-2 g/kg).[6][7]
-
Blood Sampling and Analysis: Blood glucose is monitored at multiple time points (e.g., 30, 60, 120, 180 minutes) post-glucose load to determine the glucose excursion curve.[7]
Sitagliptin
-
Animal Model: Male obese diabetic Zucker fatty (fa/fa) rats.[3][4]
-
Treatment Period: Sitagliptin is administered daily (e.g., 10 mg/kg body weight) for a chronic period, such as 6 weeks.[3][4]
-
Metabolic Assessment: At the end of the treatment period, metabolic parameters are assessed. For an OGTT, animals are fasted overnight.
-
Glucose Challenge and Sampling: A procedure similar to that described for AMG 837 and metformin is followed, with a baseline glucose measurement, an oral glucose load, and subsequent blood sampling at timed intervals to assess glucose and insulin responses.[8]
Liraglutide
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats.[5]
-
Drug Administration: Liraglutide is administered via subcutaneous injection, typically twice daily (b.i.d.), for a specified duration (e.g., 6 weeks).[5]
-
OGTT Protocol: Following the treatment period, an OGTT is performed after an overnight fast.
-
Glucose Challenge and Analysis: A glucose solution is administered orally, and blood samples are collected at predetermined intervals to measure blood glucose and plasma insulin concentrations, allowing for the assessment of glycemic control and insulin secretion.[5]
Concluding Remarks
AMG 837 demonstrates potent in vivo efficacy in rodent models of type 2 diabetes, primarily by enhancing glucose-stimulated insulin secretion through the GPR40 receptor. Its glucose-lowering effects are comparable to those of established anti-diabetic agents like metformin, sitagliptin, and liraglutide in similar preclinical models. Each of these compounds, however, operates through a distinct mechanism of action, offering different therapeutic profiles. The choice of a particular agent in a clinical setting would depend on a variety of factors including the specific patient's metabolic profile, potential side effects, and desired therapeutic outcomes. Further head-to-head clinical studies would be necessary to definitively establish the comparative efficacy and safety of AMG 837 in humans.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 2. Prevention of hyperglycemia in the Zucker diabetic fatty rat by treatment with metformin or troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sitagliptin prevents aggravation of endocrine and exocrine pancreatic damage in the Zucker Diabetic Fatty rat - focus on amelioration of metabolic profile and tissue cytoprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLP-1 derivative liraglutide in rats with β-cell deficiencies: influence of metabolic state on β-cell mass dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 7. e-jarb.org [e-jarb.org]
- 8. Sitagliptin lowers glucagon and improves glucose tolerance in prediabetic obese SHROB rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to KRAS G12C Inhibitors: Benchmarking Sotorasib (AMG 510) Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pioneering KRAS G12C inhibitor, Sotorasib (B605408) (formerly AMG 510), with other leading targeted therapies, Adagrasib and Divarasib. The information presented is collated from published preclinical and clinical data to support researchers in understanding the performance landscape of these critical cancer therapeutics.
Introduction to KRAS G12C Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its active, GTP-bound state and the lack of a clear binding pocket. The discovery of a specific mutation, G12C, which introduces a cysteine residue, created a novel opportunity for targeted therapy. KRAS G12C inhibitors are small molecules that covalently bind to this cysteine, locking the KRAS protein in its inactive, GDP-bound state and thereby inhibiting downstream oncogenic signaling.[1][2][3] This breakthrough has led to the development of several inhibitors, fundamentally changing the treatment paradigm for patients with KRAS G12C-mutated solid tumors, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[4][5][6]
Mechanism of Action
Sotorasib, Adagrasib, and Divarasib share a common mechanism of action. They are all covalent inhibitors that selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[1][2][7] This covalent bond formation locks the protein in an inactive conformation, preventing it from participating in the GDP-GTP exchange and subsequently blocking the activation of downstream signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1][8][9]
Preclinical Performance Comparison
Preclinical studies are fundamental in establishing the potency and selectivity of drug candidates. The following table summarizes key in vitro performance metrics for Sotorasib, Adagrasib, and Divarasib.
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Divarasib (GDC-6036) | Reference |
| Potency (IC50) | 0.004µM to 0.032 µM in various KRAS G12C cell lines | Data not specified in provided results | Sub-nanomolar range; 5 to 20 times more potent than Sotorasib and Adagrasib | [10][11][12] |
| Selectivity | Specific to KRAS G12C; no activity against wild-type KRAS | Specific to KRAS G12C | Over 18,000-fold more selective for mutant G12C cell lines than wild-type; up to 50 times more selective than Sotorasib and Adagrasib | [10][11][12] |
| In Vivo Efficacy | Demonstrated tumor regression in a dose-responsive manner in mouse models | Showed tumor regression and extended survival in multiple preclinical brain metastases models | Resulted in complete tumor growth inhibition in multiple KRAS G12C positive cell lines and xenograft models | [10][11][13] |
Clinical Performance Comparison
Clinical trials provide the ultimate benchmark for the efficacy and safety of new therapies. The following tables summarize key clinical trial outcomes for Sotorasib, Adagrasib, and Divarasib in patients with KRAS G12C-mutated Non-Small Cell Lung Cancer (NSCLC) and Colorectal Cancer (CRC).
Non-Small Cell Lung Cancer (NSCLC)
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Divarasib (GDC-6036) | Reference |
| Objective Response Rate (ORR) | 32.2% - 37.1% | 42.9% - 45% | 53.4% - 59.1% | [10][14][15][16][17][18][19][20][21][22][23][24] |
| Disease Control Rate (DCR) | 80.6% - 88.1% | 96.1% | Data not specified in provided results | [10][15][16][17][18] |
| Median Progression-Free Survival (PFS) | 6.3 - 6.8 months | 6.5 months | 13.1 - 15.3 months | [10][14][16][17][21][22][23][24] |
| Median Overall Survival (OS) | 12.5 months | 12.6 - 14.1 months | Data not specified in provided results | [14][25] |
| Intracranial ORR (Brain Metastases) | 13% (in a small cohort) | 32% - 33.3% | Data not specified in provided results | [14][20][26] |
Colorectal Cancer (CRC)
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Divarasib (GDC-6036) | Reference |
| Objective Response Rate (ORR) | 7.1% | 17% | 29.1% | [15][17][22] |
| Disease Control Rate (DCR) | 73.8% | 94% | Data not specified in provided results | [15][17] |
| Median Progression-Free Survival (PFS) | 4.0 months | Data not specified in provided results | 5.6 months | [17][22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of KRAS G12C inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Cell culture medium (e.g., RPMI-1640) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
KRAS G12C inhibitor (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[27]
-
Inhibitor Treatment: Prepare serial dilutions of the KRAS G12C inhibitor in culture medium. Replace the existing medium with the inhibitor-containing medium. Include a vehicle control (DMSO).[27]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[27]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[27]
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[27]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[27]
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.[27]
Western Blot for Pathway Modulation
This technique is used to detect changes in the phosphorylation status of downstream effector proteins like ERK, providing evidence of target engagement and pathway inhibition.
Materials:
-
KRAS G12C mutant cells
-
KRAS G12C inhibitor
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured KRAS G12C mutant cells with the inhibitor at various concentrations for a specified time.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total ERK, followed by incubation with a secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total ERK, indicating the extent of pathway inhibition.[28]
Visualizations
KRAS G12C Signaling Pathway
The following diagram illustrates the central role of KRAS in the MAPK signaling cascade and the point of intervention for KRAS G12C inhibitors.
Caption: KRAS G12C signaling pathway and the mechanism of Sotorasib inhibition.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a KRAS G12C inhibitor.
Caption: A streamlined workflow for the preclinical assessment of KRAS G12C inhibitors.
Logical Comparison of KRAS G12C Inhibitors
This diagram provides a high-level comparison of the key attributes of Sotorasib, Adagrasib, and Divarasib based on the available data.
Caption: A comparative overview of Sotorasib, Adagrasib, and Divarasib.
References
- 1. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 2. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 5. What is Adagrasib used for? [synapse.patsnap.com]
- 6. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. researchgate.net [researchgate.net]
- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 13. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 15. onclive.com [onclive.com]
- 16. amgen.com [amgen.com]
- 17. KRAS inhibitor sotorasib appears safe, achieves durable clinical benefit in early trial | MD Anderson Cancer Center [mdanderson.org]
- 18. Amgen’s sotorasib provides durable responses in NSCLC trial [clinicaltrialsarena.com]
- 19. cancernetwork.com [cancernetwork.com]
- 20. Adagrasib Improves Outcomes in KRAS-Mutated NSCLC, Phase II Study Shows - The ASCO Post [ascopost.com]
- 21. esmo.org [esmo.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. ascopubs.org [ascopubs.org]
- 24. onclive.com [onclive.com]
- 25. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 26. ascopubs.org [ascopubs.org]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of AMG 837 Calcium Hydrate: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of AMG 837 calcium hydrate (B1144303), a potent GPR40 agonist used in metabolic disease research.
AMG 837 calcium hydrate is categorized as not being a hazardous substance or mixture.[1] However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and prevent environmental contamination. This document outlines the necessary procedures for disposal, summarizes key quantitative data, details relevant experimental protocols, and illustrates the compound's signaling pathway.
Proper Disposal Procedures
While this compound is not classified as hazardous, it is imperative to handle its disposal with care. The primary guideline is to adhere to all applicable national and local regulations for chemical waste.
Step-by-Step Disposal Guidance:
-
Consult Local Regulations: Before initiating disposal, consult your institution's environmental health and safety (EHS) office to ensure compliance with all federal, state, and local regulations for non-hazardous chemical waste.[1]
-
Waste Collection:
-
Solid Waste: Collect waste this compound powder in a clearly labeled, sealed container.
-
Solutions: For solutions of this compound, absorb the liquid with an inert material such as diatomite or universal binders.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, including personal protective equipment (PPE), weighing boats, and pipette tips, should be considered contaminated and collected in a designated, sealed waste container.[1]
-
-
Surface Decontamination: Decontaminate any surfaces or equipment that may have come into contact with the compound by scrubbing with alcohol.[1]
-
Packaging for Disposal: Ensure that waste containers are securely sealed and clearly labeled with the contents ("this compound waste") and the date.
-
Final Disposal: Arrange for the collection and disposal of the waste through your institution's certified chemical waste disposal service, following their specific procedures for non-hazardous chemical waste.[1]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and its waste.
-
Ventilation: Handle the compound and its waste in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
-
Environmental Protection: Prevent any spillage from entering drains or water courses.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its biological activity.
| Parameter | Species/System | Value |
| pIC50 | Human FFA1 Receptor | 8.13 |
| EC50 (Ca2+ Flux) | Human GPR40 | 13.5 nM |
| EC50 (Ca2+ Flux) | Mouse GPR40 | 22.6 nM |
| EC50 (Ca2+ Flux) | Rat GPR40 | 31.7 nM |
| EC50 (Insulin Secretion) | Mouse Islets | 142 ± 20 nM |
Experimental Protocols
Below are detailed methodologies for key experiments frequently conducted with GPR40 agonists like this compound.
1. In Vitro Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following the activation of GPR40 by an agonist.
-
Cell Culture: HEK293 cells stably expressing the human GPR40 receptor are cultured in DMEM-High Glucose media supplemented with 10% fetal bovine serum, L-glutamine, penicillin/streptomycin, and G418 for selection.[2]
-
Dye Loading: On the day of the experiment, the culture medium is replaced with an assay buffer (HBSS, 20 mM HEPES, 0.1% BSA). A calcium-sensitive fluorescent dye, such as Fluo-8, is then added to the cells, which are incubated for 30 minutes at 37°C, followed by 15 minutes at room temperature in the dark.[2]
-
Compound Addition and Measurement: A plate containing diluted this compound is prepared. A baseline fluorescence reading is taken using a fluorescence microplate reader. The compound is then added to the cells, and the fluorescence intensity is measured kinetically to detect changes in intracellular calcium levels.[2][3]
2. In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents
The OGTT assesses the effect of a compound on glucose homeostasis in an animal model.
-
Animal Preparation: Rats or mice are fasted overnight (approximately 16-18 hours) with free access to water.[4][5]
-
Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein using a glucometer.[4][6]
-
Compound and Glucose Administration: this compound is administered via oral gavage. After a specified time, a glucose solution (typically 2 g/kg body weight) is also administered orally.[4][5]
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) to determine the glucose excursion curve.[4][6]
Signaling Pathway of this compound
AMG 837 is an agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[7] Upon binding, it initiates a signaling cascade that results in glucose-dependent insulin (B600854) secretion.
This guide serves as a foundational resource for the safe and effective management of this compound in a laboratory setting. By adhering to these procedures, researchers can ensure a safe working environment and contribute to the responsible advancement of scientific discovery.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Assay in Summary_ki [w.bindingdb.org]
- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. mmpc.org [mmpc.org]
- 6. olac.berkeley.edu [olac.berkeley.edu]
- 7. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
Personal protective equipment for handling AMG 837 calcium hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling AMG 837 calcium hydrate (B1144303). It includes procedural guidance for safe operational use and disposal, ensuring user safety and laboratory integrity.
Chemical and Physical Properties
Data from various suppliers show inconsistencies in the molecular formula and weight for AMG 837 calcium hydrate. Researchers should verify the properties of their specific batch.
| Property | MedChemExpress | MedKoo Biosciences | Tocris Bioscience |
| Molecular Formula | C₂₆H₂₁F₃O₃·1/2Ca·H₂O | C₅₂H₄₂CaF₆O₇ | C₂₆H₂₀F₃O₃·½Ca |
| Molecular Weight | 455.45 g/mol | 932.97 g/mol | 457.47 g/mol |
| CAS Number | 1259389-38-2 | 1259389-38-2 | 1291087-14-3 |
| Appearance | Solid | - | - |
| Solubility | Soluble in DMSO | Soluble in DMSO, not in water[1] | Soluble to 100 mM in DMSO |
| Storage | Store at +4°C | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)[1] | Store at +4°C |
Personal Protective Equipment (PPE) and Safety Measures
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure risk.[1]
| Protective Equipment | Recommended Use |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical for safety and experimental accuracy.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol: Preparation of a DMSO Stock Solution
-
Preparation: Ensure the balance is clean and calibrated. Use a new, clean weighing boat or paper.
-
Tare: Place the weighing vessel on the balance and tare to zero.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust.
-
Transfer: Transfer the weighed compound to an appropriate vial.
-
Dissolution: Add the required volume of dimethyl sulfoxide (B87167) (DMSO) to the vial to achieve the desired concentration.
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Store the resulting solution at -20°C for long-term use.
First Aid and Emergency Procedures
| Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. |
Spills and Disposal
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For large spills, contain the spill and prevent it from entering drains. Follow institutional procedures for large chemical spills.
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
